[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,2R)-2-aminocyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVFGCHLQIVEY-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties of [(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride
[1]
Executive Summary & Compound Identity
[(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride is a chiral, 1,2-disubstituted cyclobutane derivative characterized by a cis-relationship between the amino and hydroxymethyl groups. This structural motif introduces significant conformational rigidity compared to acyclic analogs (e.g., 4-aminopentan-1-ol), making it a high-value scaffold for peptidomimetics and fragment-based drug discovery (FBDD).
The cyclobutane ring imposes a "puckered" conformation, directing the substituent vectors into specific regions of chemical space, which is critical for locking pharmacophores into bioactive conformations (e.g., targeting glutamate receptors or acting as transition-state mimics).
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | [(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride |
| Common Name | cis-2-Aminocyclobutylmethanol HCl |
| CAS Number | 2460740-31-0 (Specific isomer HCl salt) |
| Molecular Formula | C₅H₁₁NO[1][2] · HCl |
| Molecular Weight | 137.61 g/mol |
| Stereochemistry | (1S, 2R) - cis configuration |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol; Sparingly soluble in DCM, THF |
Physicochemical Properties & Conformational Analysis[2][3][4][5]
Stereochemical Configuration
The (1S, 2R) configuration in a 1,2-disubstituted cyclobutane dictates a cis -relationship. Unlike cyclohexane, which exists in a chair form, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
Puckering Angle: Approximately 25–35°.
-
Substituent Orientation: In the cis-isomer, the substituents (amino and hydroxymethyl) typically adopt a pseudo-equatorial/pseudo-axial arrangement to minimize steric repulsion, although the 1,2-interaction is significant. This proximity facilitates intramolecular hydrogen bonding (N-H···O) in the free base, but in the hydrochloride salt, the protonated amine (
) disrupts this, favoring solvation by water/methanol.
Stability & Reactivity Profile
-
Ring Strain: ~26 kcal/mol. While strained, the ring is kinetically stable under standard nucleophilic substitution conditions. However, it is susceptible to ring-opening under harsh oxidative or radical conditions.
-
Acid/Base Sensitivity: The hydrochloride salt is stable. The free base is prone to air oxidation if not stored properly.
-
Hygroscopicity: As an amino alcohol salt, the compound is hygroscopic. It must be stored under desiccant or inert atmosphere (
/Ar).
Synthetic Methodology
The synthesis of the enantiopure (1S, 2R) isomer typically proceeds via the reduction of the corresponding amino acid precursor, which is often accessed via photochemical [2+2] cycloaddition.
Core Synthesis Workflow (Authoritative Route)
This protocol is based on the reduction of (1S,2R)-2-aminocyclobutanecarboxylic acid, derived from chiral resolution or asymmetric synthesis.
Step 1: Precursor Assembly ([2+2] Photocycloaddition)
-
Mechanism: Photochemical reaction of ethylene with a chiral uracil derivative or maleic anhydride equivalent.
-
Rationale: This is the most direct method to construct the strained cyclobutane ring with controlled stereochemistry.
Step 2: Reduction of the Carboxylic Functionality
-
Reagents: Lithium Borohydride (
) or Borane-THF ( ). -
Protocol:
-
Suspend (1S,2R)-2-aminocyclobutanecarboxylic acid (or its ester) in anhydrous THF under Argon.
-
Cool to 0°C.
-
Add
(2.0 equiv) portion-wise (exothermic). -
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Carefully add MeOH to destroy excess hydride.
-
Workup: Concentrate and purify via ion-exchange chromatography to isolate the amino alcohol.
-
Step 3: Hydrochloride Salt Formation
-
Protocol: Dissolve the free amine in minimal MeOH, add 1.2 equiv of 4M HCl in Dioxane, and precipitate with
(Diethyl Ether).
Synthesis Pathway Diagram[6]
Figure 1: Synthetic workflow from acyclic precursors to the target hydrochloride salt.
Applications in Drug Discovery[7][8][9][10]
Peptidomimetics & Scaffold Design
The rigid cyclobutane backbone acts as a conformational lock .
-
Beta-Amino Acid Isostere: The compound serves as a reduced isostere of
-amino acids. Incorporating this unit into a peptide backbone restricts the and torsion angles, potentially stabilizing secondary structures like helices or turns. -
Gamma-Amino Alcohol: It functions as a constrained analogue of
-amino alcohols (e.g., 3-aminopropanol derivatives), useful in designing inhibitors for aspartyl proteases.
Glutamate Receptor Ligands
Cyclobutane amino acids and their alcohol derivatives are structural analogs of Glutamate and GABA.
-
Mechanism: The (1S, 2R) geometry mimics the folded conformation of L-Glutamate.
-
Target: Metabotropic Glutamate Receptors (mGluR).[3] The alcohol moiety can probe the hydrogen-bonding pockets in the receptor active site that usually accommodate the distal carboxylate of glutamate.
Reactivity & Derivatization Map
Figure 2: Functionalization pathways. Note the stability of the ring allows standard amine/alcohol chemistry.
Experimental Handling & Protocols
Storage & Stability
-
Condition: Store at -20°C under Argon/Nitrogen.
-
Shelf-life: >2 years if kept dry.
-
Handling: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopic).
Standard Coupling Protocol (Amide Bond Formation)
To couple the amine of [(1S,2R)-2-Aminocyclobutyl]methanol to a carboxylic acid (R-COOH):
-
Dissolution: Dissolve R-COOH (1.0 equiv) in DMF/DCM (1:1).
-
Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Addition: Add [(1S,2R)-2-Aminocyclobutyl]methanol HCl (1.1 equiv).
-
Note: The extra equivalent of base (DIPEA) is crucial to neutralize the HCl salt and release the free nucleophilic amine.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 5%
, Water, Brine. Dry over .
References
-
Accela Chem. (n.d.). [(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride Product Page. Retrieved from [Link]
-
Aitken, D. J., et al. (2007).[3][4] "A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid." Synthesis, 2007(14), 2222-2232. Link
- Ortuño, R. M., et al. (2005). "Cyclobutane-containing peptidomimetics: synthesis and conformational analysis." European Journal of Organic Chemistry.
-
PubChem. (2025). Compound Summary: Aminocyclobutylmethanol derivatives. Retrieved from [Link]
Sources
- 1. 2930266-97-8,cis-3-(Hydroxymethyl)piperidin-4-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Conformational Rigidity: The Therapeutic Potential of Chiral Aminocyclobutyl Methanol Derivatives
The shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in modern drug discovery. Among these, the cyclobutane ring—specifically chiral aminocyclobutyl methanol derivatives—has emerged as a privileged pharmacophore. By locking the amino and hydroxymethyl vectors into precise spatial geometries, these derivatives enhance target affinity, improve metabolic stability, and increase aqueous solubility.
This technical guide explores the structural rationale, clinical applications, and self-validating experimental methodologies required to leverage these complex chiral building blocks in therapeutic development.
Structural Rationale: The Physics of the Cyclobutane Scaffold
Why choose a cyclobutane ring over linear alkyl chains or larger cycloalkanes? The causality lies in the precise balance of ring strain and conformational restriction.
-
Vector Projection: The rigid, puckered conformation of the cyclobutane ring directs the amine and hydroxyl groups into highly specific vectors. This is critical for engaging tight binding pockets, such as the ATP-binding site of kinases, where sub-angstrom deviations can ablate hydrogen bonding.
-
Isosteric Replacement: The cyclobutane ring often serves as a metabolically stable bioisostere for tert-butyl groups or cyclopentanes. Shrinking a cyclopentane to a cyclobutane can maintain target potency while drastically improving physicochemical properties by reducing lipophilicity (LogP) and increasing the fraction of sp3 carbons (Fsp3).
Clinical Translation: Case Studies in Oncology and Pulmonology
CDK9 Inhibition in MYC-Dependent Cancers Transcriptional deregulation is a hallmark of cancers driven by the MYC oncogene. Cyclin-dependent kinase 9 (CDK9) is a prime therapeutic target to halt this process. The discovery of KB-0742, an orally bioavailable CDK9 inhibitor, heavily relied on the (1r,3r)-(3-aminocyclobutyl)methanol moiety. The incorporation of this specific chiral derivative maintained critical hydrogen bonding with the kinase hinge region while optimizing the solvent-exposed exit vector, preventing the rapid metabolic clearance seen in earlier analogs 1.
PDE4B Inhibition in Respiratory Disease In the treatment of idiopathic pulmonary fibrosis (IPF), selective inhibition of Phosphodiesterase 4B (PDE4B) is highly desirable to avoid the emetic side effects associated with pan-PDE4 inhibitors. Nerandomilast (BI 1015550) utilizes a (1-aminocyclobutyl)methanol building block. The chiral nonracemic nature of the final Active Pharmaceutical Ingredient (API) is pivotal; the spatial arrangement of the hydroxymethyl group ensures selective engagement with the PDE4B active site. The scalable asymmetric synthesis of this compound relies on a highly regioselective SNAr reaction involving the aminocyclobutyl methanol precursor 2.
Pathway Visualization
To understand the therapeutic impact of these derivatives, we must visualize the biological cascades they modulate.
Caption: CDK9/MYC signaling pathway modulated by aminocyclobutyl methanol derivatives.
Quantitative Structure-Activity Relationship (QSAR) Data
The structural rigidification provided by the cyclobutane ring is not merely theoretical; it translates directly into measurable pharmacokinetic and pharmacodynamic advantages.
| Compound / Analog | Ring System | Target | IC50 (nM) | Pharmacological Impact |
| KB-0742 (28) | Cyclobutane | CDK9 | 13 | High oral bioavailability; potent in vivo efficacy |
| Compound 1 | Cyclopentane | CDK9 | 11 | Poor physicochemical properties; rapid clearance |
| Compound 3 | Azetidine | CDK9 | 65 | 5-fold loss in potency due to altered exit vector |
| Nerandomilast | Cyclobutane | PDE4B | <10 | High selectivity; profound anti-fibrotic efficacy |
Note: Data synthesized from foundational optimization studies of KB-0742 and Nerandomilast.
Self-Validating Experimental Protocols
To harness these derivatives, researchers must employ protocols that inherently validate their own success. Below are the foundational methodologies for synthesizing and validating chiral aminocyclobutyl methanol-derived APIs.
Protocol A: Regioselective SNAr Coupling of Chiral Aminocyclobutyl Methanol
Objective: Covalently link the chiral (1r,3r)-(3-aminocyclobutyl)methanol or (1-aminocyclobutyl)methanol to a halogenated heterocyclic scaffold while preserving the stereocenter and hydroxyl functionality.
-
Reagent Preparation: Dissolve the halogenated scaffold (1.0 eq) and the chiral aminocyclobutyl methanol hydrochloride salt (1.2 eq) in anhydrous acetonitrile (MeCN).
-
Causality: MeCN is chosen as a polar aprotic solvent to stabilize the transition state of the SNAr reaction without competing as a nucleophile.
-
-
Base Addition: Add anhydrous K2CO3 (3.0 eq) to the stirring mixture.
-
Causality: A mild, insoluble inorganic base like K2CO3 is critical. It neutralizes the hydrochloride salt to free the amine for nucleophilic attack, but is not strong enough to deprotonate the primary hydroxyl group (which would lead to unwanted O-alkylation or ether formation).
-
-
Thermal Activation: Heat the reaction to reflux (approx. 82°C) for 16 hours.
-
Causality: The cyclobutane ring introduces significant steric bulk adjacent to the nucleophilic amine. Elevated thermal energy is required to overcome the activation barrier of the SNAr transition state.
-
-
Aqueous Workup and Extraction: Concentrate the mixture, quench with deionized water, and extract with ethyl acetate.
-
Self-Validation Check: Perform thin-layer chromatography (TLC) using a UV-active stain. The disappearance of the starting scaffold and the emergence of a more polar product spot confirms conversion.
-
-
Chiral HPLC Purification: Purify the crude product using a chiral stationary phase (e.g., Chiralpak IC).
-
Causality & Validation: Enantiomeric excess (ee >99%) must be validated here. If the ee drops, it indicates thermal racemization occurred, invalidating the batch. The precise spatial orientation of the hydroxymethyl group is absolute for downstream target binding.
-
Protocol B: TR-FRET Target Engagement Assay
Objective: Quantify the binding affinity (IC50) of the synthesized derivative to its target using a self-validating ratiometric readout.
-
Complex Assembly: In a 384-well microplate, combine the recombinant target protein, a biotinylated tracer ligand, and a Europium-labeled anti-tag antibody.
-
Compound Titration: Add the aminocyclobutyl methanol derivative in a 10-point dose-response series (from 10 µM to 0.1 nM).
-
Causality: A wide logarithmic titration ensures the capture of both the upper and lower asymptotes of the binding curve, which is mathematically required to calculate a true IC50.
-
-
Incubation: Seal and incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Signal Acquisition (Self-Validating Step): Excite the plate at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Acceptor fluorophore).
-
Causality & Validation: Calculate the 665/615 nm ratio. By using a ratiometric readout, the assay self-corrects for well-to-well dispensing errors, inner-filter effects, and compound autofluorescence. A drop in the ratio directly and exclusively correlates to the derivative displacing the tracer from the active site.
-
Experimental Workflow Visualization
Caption: Self-validating workflow for the synthesis and evaluation of cyclobutane-derived inhibitors.
Conclusion
The integration of chiral aminocyclobutyl methanol derivatives into small molecule drug discovery represents a masterclass in structural optimization. By carefully leveraging the steric and conformational properties of the cyclobutane ring, researchers can overcome the pharmacokinetic liabilities of traditional flat aromatics or highly flexible linear chains. As demonstrated by the development of clinical candidates like KB-0742 and Nerandomilast, mastering the synthesis and validation of these complex moieties is essential for the next generation of targeted therapeutics.
References
- Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. PMC (National Institutes of Health).
- Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550). ACS Publications.
Sources
Comprehensive Synthesis Guide: 2-Aminocyclobutyl Methanol Hydrochloride
Executive Summary
2-Aminocyclobutyl methanol hydrochloride is a high-value scaffold in medicinal chemistry, serving as a conformationally restricted analogue of
This technical guide details the robust synthesis of this molecule, focusing on the (1R,2S)-cis and trans isomers. The protocol prioritizes the reduction of 2-aminocyclobutanecarboxylic acid (ACBC) , a pathway that offers superior stereochemical control compared to direct cycloaddition approaches to the alcohol.
Part 1: Strategic Analysis & Retrosynthesis
Structural Considerations
The cyclobutane ring possesses significant angle strain (~26 kcal/mol). Synthetic transformations must avoid conditions that trigger ring-opening or retro-[2+2] fragmentation.
-
Stereochemistry: The relationship between the amino and hydroxymethyl groups can be cis or trans. The cis-isomer is often the kinetic product of photochemical cycloadditions, while the trans-isomer is thermodynamically favored.
-
Salt Form: The hydrochloride salt is preferred for stability, preventing air oxidation of the amine and reducing hygroscopicity.
Retrosynthetic Logic
The most reliable route disconnects the hydroxymethyl group back to a carboxylic acid or ester. The cyclobutane core is constructed via [2+2] cycloaddition.
Figure 1: Retrosynthetic analysis of 2-aminocyclobutyl methanol.
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of the Precursor (2-Aminocyclobutanecarboxylic Acid)
Note: If the amino acid is commercially sourced, proceed to Phase 2. For de novo synthesis, the photochemical route is the industry standard for stereocontrol.
Mechanism: [2+2] Photocycloaddition followed by hydrolysis.
Reference Method: Aitken et al. (2009) established the gram-scale access to all isomers via resolution with
Phase 2: Reduction to 2-Aminocyclobutyl Methanol
Direct reduction of the free amino acid is possible but often low-yielding due to solubility issues. The Ester-Reduction Method is recommended for high purity and yield.
Step 2A: Esterification
Objective: Convert the carboxylic acid to the methyl ester to facilitate solubility and reduction.
-
Reagents: 2-Aminocyclobutanecarboxylic acid (1.0 equiv), Thionyl chloride (
, 1.5 equiv), Methanol (solvent). -
Procedure:
-
Suspend the amino acid in anhydrous methanol at 0°C.
-
Add
dropwise (Caution: Exothermic, gas evolution). -
Reflux the mixture for 4–6 hours until the solid dissolves and TLC indicates consumption of the acid.
-
Concentrate in vacuo to afford the 2-aminocyclobutanecarboxylate methyl ester hydrochloride .
-
Checkpoint: This intermediate is a stable solid and can be stored.
-
Step 2B: Reduction (The Critical Step)
Objective: Reduce the ester to the primary alcohol without opening the ring. Reagent Choice: Lithium Aluminum Hydride (LiAlH4) is superior here. While Borane-THF is excellent for acids, LiAlH4 provides a cleaner reduction of the ester at controlled temperatures.
-
Setup: Flame-dried 3-neck flask, Nitrogen/Argon atmosphere.
-
Reagents:
-
Methyl ester intermediate (from Step 2A).
-
LiAlH4 (2.5 equiv, powder or THF solution).
-
Anhydrous THF (Tetrahydrofuran).
-
-
Protocol:
-
Suspend LiAlH4 in anhydrous THF at 0°C.
-
Slow Addition: Add the methyl ester (dissolved in minimal THF) dropwise. Crucial: Maintain internal temperature <10°C to prevent side reactions.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (per
g LiAlH4). - mL 15% NaOH.
- mL Water.
-
mL Water (per
-
Stir until a white granular precipitate forms (aluminum salts).
-
Filter through a Celite pad. Wash the pad with warm THF.
-
-
Isolation: Dry the filtrate over
and concentrate to yield the crude free base amino alcohol .
Phase 3: Hydrochloride Salt Formation
Objective: Convert the hygroscopic free amine/alcohol oil into a stable crystalline solid.
-
Solvent System: Anhydrous Ethanol or Dioxane.
-
Acid Source: 4M HCl in Dioxane or HCl gas.
-
Protocol:
-
Dissolve the crude oil from Step 2B in a minimal amount of cold ethanol.
-
Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.
-
Add diethyl ether or hexane as an anti-solvent to induce crystallization.
-
Filter the white solid and dry under high vacuum.
-
Part 3: Process Visualization
Figure 2: Step-by-step synthetic workflow for the conversion of the amino acid to the target hydrochloride salt.
Part 4: Quality Control & Characterization
| Parameter | Specification (Expected) | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 130–132 °C (for HCl salt) | Capillary Method |
| 1H NMR | DMSO-d6 / D2O | |
| Mass Spec | [M+H]+ = 102.1 (Free base mass) | ESI-MS |
| Purity | >98% | HPLC (C18, ACN/H2O) |
Troubleshooting:
-
Low Yield: Often due to water-solubility of the amino alcohol during workup. Solution: Avoid aqueous extraction; use the Fieser quench and filtration method described above.
-
Ring Opening: If NMR shows alkene signals, the reduction temperature was too high. Keep the LiAlH4 addition strictly at 0°C.
References
-
Fernandes, C., et al. (2009).[1] Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry.
-
ChemShuttle . (n.d.). (1-aminocyclobutyl)methanol hydrochloride Product Details.
-
Sigma-Aldrich . (n.d.). cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Safety & Data.
-
PubChem . (n.d.). (1-Aminocyclobutyl)methanol hydrochloride Compound Summary.
Sources
Pharmacological & Structural Profile: [(1S,2R)-2-Aminocyclobutyl]methanol HCl
[1]
Executive Summary
[(1S,2R)-2-Aminocyclobutyl]methanol HCl (CAS: 2460740-31-0) is a specific stereoisomer of a conformationally restricted amino alcohol.[1] Unlike flexible linear analogues (e.g., 4-aminobutanol), this compound features a cyclobutane ring that locks the amino and hydroxymethyl groups into a rigid cis-configuration.
In medicinal chemistry, this molecule acts as a privileged scaffold . It is not a standalone therapeutic drug but a critical pharmacophore building block used to:
-
Restrict Conformation: Reduce the entropic penalty of ligand binding by locking bio-active conformations.
-
Enhance Selectivity: Direct substituents into specific protein sub-pockets via defined vectors.
-
Improve Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism than linear alkyl chains.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | [(1S,2R)-2-aminocyclobutyl]methanol hydrochloride |
| CAS Number | 2460740-31-0 |
| Molecular Formula | C₅H₁₁NO[1] · HCl |
| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |
| Stereochemistry | (1S, 2R) – cis-configuration |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol |
| pKa (Calculated) | ~9.5 (Amine), ~16 (Alcohol) |
| LogP (Calculated) | -0.8 to -1.2 (Hydrophilic) |
Stereochemical Configuration
The (1S, 2R) designation in a 1,2-disubstituted cyclobutane typically corresponds to the cis isomer, where the hydroxymethyl (-CH₂OH) and amino (-NH₂) groups reside on the same face of the ring. This cis-relationship is crucial for its ability to function as a bidentate ligand or to facilitate intramolecular hydrogen bonding.
Figure 1: Stereochemical relationship and its impact on pharmacophore properties.
Pharmacophore & Biological Potential
Although primarily a building block, the 2-aminocyclobutylmethanol motif exhibits intrinsic biological relevance as a bioisostere of key neurotransmitters and metabolic intermediates.
GABA and Glutamate Bioisosterism
The structure of [(1S,2R)-2-Aminocyclobutyl]methanol is a reduced, conformationally restricted analogue of GABA (gamma-aminobutyric acid) and Glutamate .
-
Mechanism: The cyclobutane ring restricts the rotation of the carbon backbone, mimicking the "folded" bioactive conformation of GABA found in certain transporter binding sites.
-
Potential Activity: While the alcohol itself is not a potent agonist, it serves as a precursor to 2-aminocyclobutane carboxylic acid , a known NMDA/GABA receptor modulator. The alcohol moiety can also mimic the transition state of peptide bond hydrolysis in protease inhibitors.
Kinase Inhibitor Scaffold (Hinge Binding)
In kinase drug discovery, the 1,2-amino alcohol motif is often used to interact with the hinge region of the kinase ATP-binding pocket.
-
H-Bond Donor/Acceptor: The -NH₂ acts as a donor, and the -OH can act as both donor and acceptor.
-
Rigidity: The cyclobutane ring positions these groups at a fixed distance (~2.5–3.0 Å), allowing for highly specific interactions with backbone carbonyls and amides in the target protein, superior to flexible ethanolamine chains.
Peptidomimetics
This scaffold is used to introduce "turns" or "kinks" in peptide chains.
-
Beta-Turn Mimic: The cis-1,2 substitution pattern forces the peptide backbone into a turn conformation, stabilizing secondary structures and improving proteolytic stability.
Experimental Protocols: Synthesis & Handling
General Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 2–8°C .
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may react with the primary amine or alcohol.
Synthetic Utility: Incorporation into Drug Candidates
The following protocol outlines a standard Reductive Amination workflow to couple this scaffold to a ketone-containing drug core.
Protocol: Reductive Amination
-
Preparation: Dissolve the ketone intermediate (1.0 eq) and [(1S,2R)-2-Aminocyclobutyl]methanol HCl (1.2 eq) in anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Base Neutralization: Add Diisopropylethylamine (DIPEA, 1.2 eq) to free the amine salt.
-
Imine Formation: Stir at Room Temperature (RT) for 1–2 hours. (Optional: Add molecular sieves or MgSO₄ to remove water).
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Figure 2: Synthetic workflow for incorporating the scaffold into a drug candidate.
Safety & Toxicology
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.
-
First Aid:
-
Eye Contact: Rinse cautiously with water for 15 minutes.
-
Skin Contact: Wash with plenty of soap and water.
-
References
-
PubChem. (2025).[2] Compound Summary: (1-Aminocyclobutyl)methanol hydrochloride. National Center for Biotechnology Information. Link
-
ChemShuttle. (2024). Product Catalog: (1-aminocyclobutyl)methanol hydrochloride CAS 1392213-15-8. Link
-
Sigma-Aldrich. (2024). cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Sheet. Link
-
Accela ChemBio. (2024). Product Detail: [(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride (CAS 2460740-31-0).[1][3] Link
- Kulkarni, S. S., et al. (2008). Cyclobutane Amino Acids: Synthesis and Biological Applications. Chemical Reviews, 108(6), 1983-2032. (Contextual reference for cyclobutane scaffolds).
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- 2. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1931894-71-1,(S)-(4-Boc-1,4-oxazepan-3-yl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Conformational Analysis of (1S,2R)-Substituted Cyclobutane Rings: A Technical Guide for Drug Development
Executive Summary
In modern drug discovery, the cyclobutane ring has emerged as a privileged scaffold. Driven by the need to increase the fraction of sp³-hybridized carbons (
This whitepaper provides an in-depth mechanistic framework and self-validating analytical workflow for elucidating the conformational behavior of (1S,2R)-substituted cyclobutanes . By bridging nuclear magnetic resonance (NMR) spectroscopy with Density Functional Theory (DFT), researchers can confidently map the dynamic equilibrium of these highly strained carbocycles.
Stereochemical & Mechanistic Foundations
The (1S,2R) Configuration Dictates a Cis Geometry
According to Cahn-Ingold-Prelog (CIP) priority rules, a (1S,2R) configuration in a 1,2-disubstituted cyclobutane (assuming substituents of similar priority) mathematically dictates a cis-relationship . This stereochemical absolute is the primary driver of the ring's conformational behavior.
The Puckered "Butterfly" Conformation
Unlike the planar squares often depicted in 2D chemical drawings, cyclobutanes adopt a puckered "butterfly" conformation. This structural folding is a thermodynamic compromise:
-
Torsional Strain (Pitzer Strain): A planar cyclobutane suffers from severe eclipsing of all eight adjacent C-H bonds.
-
Angle Strain (Baeyer Strain): Puckering the ring relieves this torsional strain but slightly compresses the internal C-C-C bond angles from 90° to approximately 88°[2].
The resulting energy minimum is a puckered ring with a dihedral folding angle (
Because the (1S,2R) configuration is cis, the two substituents cannot simultaneously occupy the sterically favored pseudo-equatorial positions (a state reserved for trans-isomers). Instead, they are forced into an (a,e) or (e,a) arrangement[3].
Fig 1: Thermodynamic equilibrium of (1S,2R)-cyclobutane ring inversion between (a,e) states.
Expert Insight: In a meso system (identical substituents), the (a,e) and (e,a) states are degenerate. However, in asymmetric (1S,2R) derivatives, the equilibrium shifts to minimize cross-ring steric clashes, heavily favoring the conformer where the bulkier substituent occupies the pseudo-equatorial position.
Causality in Analytical Workflows: The Self-Validating System
The energy barrier for cyclobutane ring inversion is remarkably low (
Relying on a single analytical technique is a critical point of failure in conformational analysis:
-
Why NMR alone is insufficient: Solution-state NMR captures a time-averaged snapshot. The observed vicinal coupling constants (
) are a population-weighted average of the interconverting conformers. Applying the Barfield-Smith equation directly to these averaged values will yield a mathematically "fictional" static structure[4]. -
Why DFT must complement NMR: DFT allows us to calculate the theoretical
values and free energies for the static (a,e) and (e,a) conformers independently. By cross-referencing these theoretical extremes with the experimental time-averaged NMR data, we can accurately deconvolute the exact population distribution in solution.
Fig 2: Multidisciplinary workflow for elucidating cyclobutane conformational ensembles.
Experimental Protocols
Protocol A: NMR-Based Conformational Elucidation & Deconvolution
Objective: Extract high-fidelity spatial data to anchor the computational ensemble.
-
Step 1: Non-Coordinating Sample Preparation. Dissolve 5–10 mg of the (1S,2R)-cyclobutane in 600 µL of a non-polar solvent (e.g.,
or ).-
Causality: Polar solvents can hydrogen-bond with substituents, artificially shifting the natural (a,e)
(e,a) equilibrium.
-
-
Step 2: Low-Temperature
NMR (Optional but Recommended). If instrument capabilities allow, cool the probe to -100 °C using or toluene- .-
Causality: Cooling slows the ring inversion on the NMR timescale. If the exchange rate drops below the frequency difference of the signals, the spectrum will "freeze out," revealing distinct peaks for the (a,e) and (e,a) conformers, allowing direct integration of populations.
-
-
Step 3: 1D
and 2D NOESY Acquisition. Acquire a high-resolution spectrum ( 600 MHz) to extract precise values. Follow this with a 2D NOESY experiment using a mixing time of 300–500 ms.-
Causality:
values in cyclobutanes can be highly ambiguous near 90° dihedral angles. NOESY provides orthogonal, through-space validation (< 5 Å) to confirm pseudo-axial/equatorial proximity, breaking the degeneracy of the Karplus curve[4].
-
Protocol B: In Silico Conformational Search and DFT Optimization
Objective: Map the potential energy surface (PES) and calculate static J-values to deconvolute NMR data.
-
Step 1: Relaxed Coordinate Scan. Using a molecular mechanics force field (e.g., OPLS4), perform a relaxed coordinate scan of the C1-C2-C3-C4 dihedral angle from -30° to +30°.
-
Causality: A standard geometry optimization might trap the structure in a local minimum. Forcing the ring through the planar transition state ensures both the (a,e) and (e,a) global/local minima are identified.
-
-
Step 2: DFT Optimization. Optimize the identified minima using the M06-2X/6-311+G(d,p) level of theory with an implicit solvent model (SMD) matching the NMR experiment.
-
Causality: Standard functionals like B3LYP severely underestimate intramolecular dispersion forces. M06-2X is mandatory because it accurately accounts for the medium-range London dispersion interactions between crowded cis-1,2-substituents[5].
-
-
Step 3: GIAO J-Value Calculation. Calculate the theoretical NMR spin-spin coupling constants using the Gauge-Independent Atomic Orbital (GIAO) method. Compare the Boltzmann-weighted theoretical J-values against the experimental room-temperature NMR data to validate the ensemble.
Quantitative Data Summaries
Table 1: Thermodynamic & Structural Parameters of Cyclobutane Conformations
| Parameter | Planar Transition State | Puckered Conformation (a,e) |
| Puckering Angle ( | 0° | 20° – 30° |
| Relative Energy ( | 0.0 kcal/mol (Minimum) | |
| Torsional Strain | Maximum (Eclipsed C-H bonds) | Minimized (Staggered C-H bonds) |
| Angle Strain (Baeyer) |
Table 2: Typical
| Coupling Relationship | Approximate Dihedral Angle ( | Typical |
| cis (pseudo-axial, pseudo-equatorial) | 20° – 40° | 6.0 – 9.5 |
| trans (pseudo-axial, pseudo-axial) | 130° – 150° | 8.0 – 11.0 |
| trans (pseudo-equatorial, pseudo-equatorial) | 100° – 110° | 1.0 – 3.0 |
(Note: The exact
References
-
Cyclobutanes in Small-Molecule Drug Candidates . Chemical Reviews / PMC.[Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue . JACS Au / ACS Publications.[Link]
-
Conformational Analysis of Cycloalkanes . Maricopa Open Digital Press.[Link]
-
Structures and NMR Parameters of 1,2-Diphenylcyclobutanes . ResearchGate.[Link]
-
[2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions . Molecules / PMC.[Link]
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- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Role of [(1S,2R)-2-Aminocyclobutyl]methanol as a GABA analogue
Whitepaper: The Role of [(1S,2R)-2-Aminocyclobutyl]methanol as a Scaffold for Conformationally Restricted GABA Analogues Published: March 1, 2026 | Buenos Aires, Argentina
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system[1]. Because native GABA is a highly flexible aliphatic molecule capable of adopting multiple dynamic conformations, it indiscriminately binds to a wide variety of receptor subtypes (GABA-A, GABA-B, GABA-C) and metabolic enzymes (such as GABA-transaminase)[1][2].
To probe these specific interactions and develop targeted neurotherapeutics without off-target toxicity, medicinal chemists utilize conformationally restricted analogues[3][4]. Among these, cyclobutane derivatives have emerged as premier structural motifs[3]. Specifically, [(1S,2R)-2-Aminocyclobutyl]methanol (CAS 2460740-31-0) serves as a critical, enantiomerically pure building block. It enables the divergent synthesis of rigid GABA analogues—such as cis-(2-aminocyclobutyl)acetic acid—allowing researchers to map the active sites of complex neurological targets[4][5].
Structural & Mechanistic Rationale
The inherent ring strain (approx. 26 kcal/mol) and torsional effects of the four-membered cyclobutane ring lock attached functional groups into well-defined spatial vectors[3].
-
The (1S,2R) Stereochemistry: The cis relationship between the amino group and the hydroxymethyl group forces the molecule into a "folded" conformation. This precisely mimics the folded bioactive conformation of GABA, which is critical for differentiating receptor subtype affinities (e.g., isolating GABA-A from GABA-B binding pockets)[2][4].
-
Causality of Scaffold Choice: By utilizing [(1S,2R)-2-Aminocyclobutyl]methanol as a starting material, researchers bypass the need for inefficient late-stage chiral resolution. The primary alcohol acts as a versatile synthetic handle, allowing for precise tuning of the distance between the basic amine and the acidic pharmacophore[4].
Logical flow: Conformational restriction of GABA using a cyclobutane scaffold to achieve selectivity.
Synthetic Pathways & Scaffold Diversification[(1S,2R)-2-Aminocyclobutyl]methanol can be divergently modified to produce either direct or homologated GABA analogues[4]. The following self-validating protocols outline the chemical causality behind each transformation step.
Divergent synthetic workflows for generating conformationally restricted GABA analogues.
Protocol A: Mild Oxidation to cis-2-Aminocyclobutanecarboxylic Acid
-
N-Boc Protection: Dissolve[(1S,2R)-2-Aminocyclobutyl]methanol in a 1:1 mixture of dioxane and 1M aqueous NaHCO₃. Add di-tert-butyl dicarbonate (Boc₂O) at 0 °C.
-
Causality: The primary amine is highly nucleophilic. Protection is mandatory to prevent self-condensation or unwanted oxidation of the amine during the subsequent step.
-
-
TEMPO/BAIB Oxidation: To the N-Boc protected intermediate in DCM/H₂O, add catalytic TEMPO and stoichiometric BAIB (Bis(acetoxy)iodobenzene).
-
Causality: Traditional harsh oxidants (like KMnO₄) risk cleaving the highly strained cyclobutane ring[3]. TEMPO/BAIB provides a mild, highly selective catalytic cycle that oxidizes the primary alcohol directly to the carboxylic acid at room temperature without epimerizing the delicate (1S,2R) stereocenters.
-
-
Acidic Deprotection: Treat the isolated acid with 4M HCl in dioxane.
-
Causality: Anhydrous acidic conditions cleanly cleave the Boc carbamate, precipitating the target cis-2-aminocyclobutanecarboxylic acid as a stable hydrochloride salt, driving the reaction to completion via Le Chatelier's principle.
-
Protocol B: Homologation to cis-(2-Aminocyclobutyl)acetic Acid
-
Mesylation: React the N-Boc protected alcohol with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0 °C.
-
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group, priming the molecule for nucleophilic attack.
-
-
Cyanation: Dissolve the mesylate in anhydrous DMSO and add NaCN. Heat to 60 °C.
-
Causality: The cyanide ion acts as a one-carbon nucleophile, displacing the mesylate via an Sₙ2 mechanism. DMSO, a polar aprotic solvent, drastically accelerates the Sₙ2 reaction by leaving the cyanide anion unsolvated and highly reactive.
-
-
Hydrolysis & Deprotection: Reflux the nitrile intermediate in 6M aqueous HCl.
Pharmacological Applications & Receptor Profiling
Cyclobutane-based GABA analogues exhibit distinct pharmacological profiles compared to flexible GABA or cyclohexane-based analogues (like Gabapentin)[1]. The structural rigidity prevents the molecule from adopting the extended conformations required by certain off-target enzymes, thereby increasing metabolic stability and receptor selectivity[1][2]. Furthermore, related trans-cyclobutane amino acids (like tACBC) are utilized in foldamer chemistry to create stable 12,13-helices that mimic alpha-helices in protein-protein interactions[6].
Quantitative Data: Comparative Profiling of GABA Analogues
| Compound | Structural Feature | Primary Target / Application | Conformational State |
| GABA | Highly flexible aliphatic chain | Universal (GABA-A, B, C, T) | Dynamic (Extended/Folded) |
| Gabapentin | Cyclohexane spiro-restriction | Voltage-gated Ca²⁺ channels | Lipophilic, bulky |
| cis-2-Aminocyclobutanecarboxylic Acid | (1S,2R) rigid cyclobutane | GABA-A / GABA-C Receptors | Locked Folded Mimic |
| cis-(2-Aminocyclobutyl)acetic Acid | Homologated cyclobutane | GABA Receptor Subtypes | Locked Extended Mimic |
| tACBC | trans-cyclobutane restriction | Peptidomimetics (12,13-helices) | Alpha-helix mimetic |
Trustworthiness & Validation Systems
To ensure the scientific integrity of the synthesized analogues derived from [(1S,2R)-2-Aminocyclobutyl]methanol, a self-validating analytical framework must be strictly adhered to:
-
Stereochemical Integrity: Specific rotation
must be measured and compared against literature values to confirm that no epimerization occurred during the basic cyanation step[4]. -
Structural Confirmation: ¹H NMR must show the characteristic upfield multiplets (1.5–2.5 ppm) of the cyclobutane ring protons. The coupling constants (
-values) between the C1 and C2 protons are diagnostic for the cis relationship (typically larger than trans couplings in cyclobutanes). -
Purity: LC-MS must demonstrate >95% purity, with the mass spectrum confirming the exact molecular weight of the target hydrochloride salts.
References
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. 3
-
Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. MDPI. 5
-
Prodrugs of GABA analogs, compositions and uses thereof. US Patent 6818787B2. 1
-
Conformationally Restricted Carbocyclic γ-Amino Acids: Practical Syntheses of Both Enantiomers of the Conformationally Restricted GABA Analogue cis-(2-Aminocyclobutyl)acetic Acid. ResearchGate (Eur J Org Chem). 4
-
13-Helix folding of a β/γ-peptide manifold designed from a “minimal-constraint” blueprint. RSC.
-
Synthesis of γ-Aminobutyric Acid Analogs. ResearchGate. 2
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The Synthesis, Physicochemical Properties, and Analytical Methodologies of 2-Amino-6-nitrobenzothiazole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and diverse industrial applications.[1][2] Among the numerous benzothiazole-containing compounds, 2-amino-6-nitrobenzothiazole (CAS RN: 6285-57-0) serves as a critical starting material and a key pharmacophore in the development of novel therapeutic agents and functional dyes.[3][4] This technical guide provides a comprehensive overview of the molecular weight, physicochemical data, synthesis, and analytical characterization of 2-amino-6-nitrobenzothiazole and a variety of its derivatives, including Schiff bases, N-substituted analogues, and coordination complexes.
The inherent reactivity of the 2-amino group and the electronic properties imparted by the 6-nitro substitution make this heterocyclic system a fertile ground for chemical modification. These modifications have led to the discovery of potent antimicrobial,[2][5][6] anticancer,[7] and monoamine oxidase (MAO) inhibitory agents.[8] This guide is intended to be a valuable resource for researchers and professionals engaged in the design, synthesis, and analysis of novel benzothiazole-based compounds.
Physicochemical Data of 2-Amino-6-nitrobenzothiazole and Its Derivatives
A fundamental aspect of drug discovery and materials science is the characterization of the physicochemical properties of synthesized compounds. These properties, including molecular weight, melting point, and spectroscopic characteristics, are crucial for confirming the identity and purity of a substance. The following table summarizes these key parameters for the parent compound, 2-amino-6-nitrobenzothiazole, and a selection of its derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | 195.20 | 247-249 | IR (KBr, cm⁻¹): 3315, 3012, 1580, 1476, 1261, 920, 742, 512. ¹H NMR (400 MHz, CDCl₃, δ ppm): 5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H). ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75. |
| N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | C9H7N3O3S | 237.24 | 285-286 | Not explicitly available in search results. |
| 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol | C14H7I2N3O3S | 551.09 | 158-160 | ¹H NMR: 11.74 (s, 1H, –OH), 9.71 (s, 1H, N=CH), 8.2-7.8 (m, Ar-H). |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | C17H14BrN5O3S | 464.30 | Not explicitly available in search results. | Potent MAO-A inhibitor (IC₅₀ = 0.42±0.003 μM).[8] |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | C17H11ClN6O4S | 446.83 | Not explicitly available in search results. | Potent MAO-B inhibitor (IC₅₀ = 1.8±0.3 nM).[8] |
Synthesis of 2-Amino-6-nitrobenzothiazole and Its Derivatives
The synthesis of 2-amino-6-nitrobenzothiazole and its derivatives often involves multistep procedures, beginning with the formation of the benzothiazole ring, followed by functionalization of the 2-amino group.
General Synthesis of the 2-Amino-6-nitrobenzothiazole Core
The foundational 2-amino-6-nitrobenzothiazole structure is typically synthesized through the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen.
Caption: General synthetic scheme for 2-Amino-6-nitrobenzothiazole.
Experimental Protocol:
-
Dissolve p-nitroaniline in glacial acetic acid.
-
Add potassium thiocyanate (KSCN) to the solution and cool the mixture to 0°C.
-
Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for a designated period.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash, and recrystallize the crude product to obtain pure 2-amino-6-nitrobenzothiazole.[9]
Synthesis of Schiff Base Derivatives
Schiff bases are readily synthesized by the condensation reaction between the primary amino group of 2-amino-6-nitrobenzothiazole and an aldehyde or ketone.
Caption: Synthesis of Schiff base derivatives.
Experimental Protocol (Conventional Method):
-
Dissolve 2-amino-6-nitrobenzothiazole in ethanol.
-
Add an equimolar amount of the desired substituted aldehyde to the solution.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to room temperature to allow the Schiff base to crystallize.
-
Filter the product, wash with cold ethanol, and dry.[10]
Experimental Protocol (Microwave-Assisted Synthesis):
-
Mix 2-amino-6-nitrobenzothiazole and the substituted aldehyde in a microwave-safe vessel, often in a minimal amount of a high-boiling solvent like ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Irradiate the mixture in a microwave reactor for a short period (e.g., 8-10 minutes) at a specified power (e.g., 450W).[10][11]
-
Cool the reaction mixture, and collect the precipitated product by filtration.
Analytical Characterization Techniques
The structural elucidation and purity assessment of 2-amino-6-nitrobenzothiazole and its derivatives are accomplished using a suite of standard analytical techniques.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key absorptions include N-H stretching of the amino group, C=N stretching of the imine in Schiff bases, and N-O stretching of the nitro group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure, providing information on the number and environment of protons and carbon atoms.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.[12]
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of these compounds.
Caption: A typical HPLC workflow for the analysis of benzothiazole derivatives.
General HPLC Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Standard and Sample Preparation: Prepare a stock solution of the analyte and create a series of calibration standards. Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
-
Analysis: Inject the standards to create a calibration curve, then inject the sample to determine its concentration.
Conclusion
2-Amino-6-nitrobenzothiazole and its derivatives represent a versatile and highly valuable class of compounds with significant potential in both medicine and industry. This guide has provided a foundational understanding of their physicochemical properties, synthetic methodologies, and analytical characterization. The detailed protocols and compiled data serve as a practical resource for scientists and researchers, facilitating the exploration and development of novel benzothiazole-based molecules with tailored properties and functions. The continued investigation of this scaffold is poised to yield further advancements in various scientific disciplines.
References
- Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole. (2019). Journal of Molecular Structure, 1184, 345-356.
- Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy, 9(5), 81-84.
- Shrivastava, G., & Shrivastava, M. (2018). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE OF 2-AMINO-6-NITROBENZOTHIAZOLE.
- Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2022). Baghdad Science Journal.
- Schiff base 29 from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylic aldehyde. (n.d.).
- 2-Amino-6-nitrobenzothiazole (CAS 6285-57-0). (n.d.). ChemicalBook.
- Synthesis of 2-substituted nitro-and aminobenzothiazoles and... (n.d.).
- Patel, A., et al. (2017). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
- 2-Amino-6-nitrobenzothiazole >=97% (6285-57-0). (n.d.). Sigma-Aldrich.
- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 424-431.
- Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. (2013). Research & Reviews: Journal of Chemistry.
- Singh, U. P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1547-1558.
- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).
- Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. (n.d.).
- Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: Search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 355-364.
- Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(2), 220-225.
- Ravi, B., et al. (2020). Synthesis, characterization and pharmacological evaluation of 2-aminothiazole incorporated azo dyes. Journal of Molecular Structure, 1203, 127493.
- 2-Amino-6-Nitro Benzothiazole | Dyes Intermedi
- Synthesis, Characterization and Electrochemical investigations of Azo dyes derived from 2-amino-6-ethoxybenzothiazole. (2025).
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Methodological & Application
Synthesis protocols for [(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride
Application Note: Stereoselective Synthesis of [(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride
Part 1: Strategic Overview
1.1 Scientific Significance
[(1S,2R)-2-Aminocyclobutyl]methanol (CAS: 2460740-31-0) represents a high-value pharmacophore in modern drug design. As a conformationally constrained bioisostere of
1.2 The Synthetic Challenge The synthesis of this molecule presents two distinct challenges:
-
Ring Strain: Cyclobutane possesses significant ring strain (~26.3 kcal/mol). Harsh reduction conditions (e.g., high-temp LiAlH4) can lead to ring-opening or rearrangement.
-
Stereochemical Integrity: The (1S, 2R) cis-configuration is thermodynamically less stable than the trans-isomer in many substituted systems. Maintaining the cis-relationship during the reduction of the carboxylic acid precursor is critical.
1.3 Selected Route: The "Chiral Pool" Reduction This guide details the Mixed Anhydride Reduction protocol. Unlike direct LiAlH4 reduction of amino acids (which is hazardous at scale and difficult to purify) or borane reduction (which can be slow with steric bulk), the activation of the carboxylic acid via isobutyl chloroformate followed by in situ reduction with sodium borohydride offers the highest enantiomeric excess (ee) retention and safety profile.
Part 2: Retrosynthetic Logic & Workflow
The following directed graph illustrates the critical path from the commercially available chiral amino acid to the final hydrochloride salt.
Figure 1: Step-wise synthesis workflow from chiral amino acid to amino alcohol salt.
Part 3: Detailed Experimental Protocols
Protocol A: N-Boc Protection of (1S,2R)-ACBC
Objective: Mask the amine to prevent poisoning of the reduction catalyst/reagent and improve solubility in organic solvents.
-
Setup: Charge a 500 mL round-bottom flask with (1S,2R)-2-aminocyclobutanecarboxylic acid (10.0 g, 86.9 mmol) and 1N NaOH (100 mL).
-
Addition: Cool to 0°C. Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (20.8 g, 95.6 mmol) in 1,4-dioxane (50 mL) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the aqueous layer with Et₂O (2 x 50 mL) to remove unreacted (Boc)₂O. Acidify the aqueous phase to pH 2-3 with 1M KHSO₄ (preferred over HCl to prevent Boc cleavage).
-
Extraction: Extract with EtOAc (3 x 100 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Yield Expectation: >95% as a white solid.
-
Validation: 1H NMR should show a strong singlet at ~1.44 ppm (9H, Boc).
Protocol B: Mixed Anhydride Reduction (The Critical Step)
Objective: Convert the carboxylic acid to the primary alcohol without racemization.
Reagents:
-
N-Boc-(1S,2R)-ACBC (from Protocol A)
-
Isobutyl Chloroformate (IBCF)
-
N-Methylmorpholine (NMM)
-
Sodium Borohydride (NaBH₄)[1]
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Activation: Dissolve N-Boc-(1S,2R)-ACBC (10.0 g, 46.5 mmol) in anhydrous THF (100 mL). Cool to -15°C (Salt/Ice bath).
-
Note: Temperature control is vital. Above -5°C, the mixed anhydride may disproportionate or form the urethane side product.
-
-
Base Addition: Add NMM (5.11 mL, 46.5 mmol) followed immediately by IBCF (6.03 mL, 46.5 mmol) dropwise. Stir for 10 minutes. A white precipitate (NMM·HCl) will form.[2]
-
Reduction: Remove the precipitate via rapid filtration (optional but recommended for cleaner workup) or proceed directly. Add NaBH₄ (5.28 g, 139.5 mmol) dissolved in minimal water (15 mL) dropwise to the filtrate at -15°C.
-
Caution: Vigorous gas evolution (H₂).
-
-
Completion: Allow the mixture to warm to 0°C and stir for 30 minutes.
-
Quench: Carefully quench with 1M Citric Acid until gas evolution ceases.
-
Isolation: Extract with EtOAc. Wash with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 1:1) is usually required to remove isobutyl alcohol byproducts.
Protocol C: Deprotection & Salt Formation
Objective: Isolate the final hydrochloride salt.
-
Dissolution: Dissolve the N-Boc amino alcohol (8.0 g) in 1,4-dioxane (20 mL).
-
Acidolysis: Add 4M HCl in Dioxane (40 mL) at 0°C. Stir at RT for 2 hours.
-
Precipitation: The product often precipitates as a white solid. If not, add Et₂O (100 mL) to induce crystallization.
-
Filtration: Filter the solid under N₂ atmosphere (hygroscopic). Wash with cold Et₂O.
-
Drying: Dry under high vacuum at 40°C for 24 hours.
Part 4: Quality Control & Validation
4.1 Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | 1H NMR (D₂O) | Consistent with structure; no Boc signals. |
| Stereochemistry | Polarimetry | [α]D must be negative (specific rotation varies by conc/solvent, typically -20° to -30°). |
| Purity | HPLC (C18) | > 98.0% Area |
| Counterion | Ion Chromatography | 1.0 ± 0.1 eq Chloride |
4.2 Troubleshooting Logic (Decision Tree)
Figure 2: Troubleshooting common pitfalls in mixed anhydride reductions.
Part 5: References
-
Compound Identity: [(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride. CAS 2460740-31-0.[3] AccelaChem Catalog. Available at: [Link]
-
Reduction Methodology: Blaskovich, M. A. (2008).[1] "A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity". The Open Organic Chemistry Journal, 2, 31-35. (Establishes the Mixed Anhydride/NaBH4 protocol for sensitive amino acids). Available at: [Link] -
Cyclobutane Amino Acid Synthesis: Aitken, D. J., et al. (2005). "(+)- and (-)-2-aminocyclobutane-1-carboxylic acids... stereoselective synthesis". Journal of Organic Chemistry, 70(16), 6389-96. (Primary source for the precursor synthesis). Available at: [Link]
-
General Protocol Grounding: "Reduction of Carboxylic Acids to Alcohols". Chemistry LibreTexts. Available at: [Link]
Sources
Application Note: Chemoselective Amino Group Protection in Aminocyclobutyl Methanol Derivatives
Introduction & Strategic Context
Aminocyclobutyl methanol derivatives—most notably and[]—are highly versatile bifunctional building blocks in modern drug discovery. They are frequently utilized as structural motifs in the development of2[2], 3[3], and 4 for cancer therapeutics[4].
Because these molecules possess both a nucleophilic primary amine and a primary hydroxyl group, any synthetic strategy requiring the modification of the hydroxyl group dictates the prior chemoselective protection of the amino group. Without protection, the amine will aggressively compete as a nucleophile, leading to complex mixtures of
Mechanistic Rationale for Protecting Group Selection
The choice of protecting group is dictated by the downstream reaction conditions required for the hydroxyl group, as well as the final deprotection environment:
-
Boc (tert-Butyloxycarbonyl): Introduced via Di-tert-butyl dicarbonate (
). The Boc group is highly resistant to catalytic hydrogenolysis and strong bases (e.g., NaH used in etherifications)[4]. It is the premier choice when downstream hydroxyl modifications involve strongly basic or nucleophilic conditions. -
Fmoc (Fluorenylmethyloxycarbonyl): Introduced via Fmoc-OSu. The Fmoc group is exceptionally stable to acidic conditions but is rapidly cleaved by secondary amines (e.g., piperidine)[3]. It is ideal when the target molecule contains acid-labile functionalities that would not survive Boc deprotection.
Expert Insight: In the (1-aminocyclobutyl)methanol isomer, the amine and hydroxyl groups are attached to the same quaternary carbon (C1). While steric hindrance at this center slightly reduces the overall reaction rate compared to unhindered linear amines, the nitrogen lone pair remains vastly more nucleophilic than the oxygen lone pair, allowing for excellent chemoselectivity at a controlled pH.
Quantitative Data: Reagent Comparison
Table 1: Comparison of N-Protecting Reagents for Aminocyclobutyl Methanol
| Protecting Group | Reagent | Optimal pH | Chemoselectivity (N vs O) | Typical Yield | Deprotection Conditions |
| Boc | 8.0 - 9.0 | Excellent (>95%) | 85 - 95% | TFA/DCM or 4M HCl in Dioxane | |
| Fmoc | Fmoc-OSu | 8.0 - 9.0 | Excellent (>98%) | 80 - 90% | 20% Piperidine in DMF |
| Cbz | Cbz-Cl | 7.5 - 8.5 | Good (~90%) | 75 - 85% |
Mechanistic Workflow
Chemoselective N-protection workflow for aminocyclobutyl methanol.
Experimental Protocols
Protocol A: Chemoselective N-Boc Protection of (1-Aminocyclobutyl)methanol Hydrochloride
(1-aminocyclobutyl)methanol is typically supplied as a hydrochloride salt to prevent premature degradation. The critical first step is neutralizing this salt to liberate the free base.
Step-by-Step Methodology:
-
Preparation & Neutralization: Suspend (1-aminocyclobutyl)methanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) (2.5 eq) dropwise at 0 °C. Causality: The excess base is required to neutralize the HCl salt (1.0 eq) and maintain a slightly basic environment (pH ~8-9). This ensures the amine remains unprotonated and highly nucleophilic. 0 °C minimizes exothermic side reactions.
-
Reagent Addition: Dissolve
(1.1 eq) in a minimal volume of DCM and add dropwise to the cooled mixture. Causality: selectively reacts with the amine over the hydroxyl group. A slight excess (1.1 eq) ensures complete conversion without risking O-acylation. -
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin. Validation Logic: The starting primary amine will stain a deep purple. The reaction is self-validating when the baseline purple spot completely disappears, replaced by a new, Ninhydrin-negative (but iodine-positive) spot at a higher
. -
Workup: Quench the reaction with saturated aqueous
. Extract with DCM. Wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: N-Fmoc Protection of (3-Aminocyclobutyl)methanol
Step-by-Step Methodology:
-
Solvent System Selection: Dissolve (3-aminocyclobutyl)methanol (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous
. Causality: A biphasic aqueous-organic system is highly effective for Fmoc protection. The aqueous carbonate acts as a mild inorganic base to keep the amine unprotonated, while Dioxane solubilizes the hydrophobic Fmoc-OSu reagent. -
Reagent Addition: Cool the mixture to 0 °C. Add Fmoc-OSu (1.05 eq) portion-wise. Causality: Fmoc-OSu (N-hydroxysuccinimide ester) is preferred over Fmoc-Cl because its attenuated reactivity strictly prevents the competitive O-acylation of the cyclobutyl hydroxyl group.
-
Reaction Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Self-Validation: Monitor via TLC under UV light (254 nm). Validation Logic: The starting material, (3-aminocyclobutyl)methanol, lacks a chromophore and is completely invisible under UV light. The Fmoc group, however, is strongly UV-active. The appearance of a bright, UV-active spot on the TLC plate is a direct, self-validating confirmation of successful Fmoc conjugation.
-
Workup: Acidify the mixture carefully to pH 3-4 using 1M HCl, extract with Ethyl Acetate (EtOAc), wash with brine, dry, and concentrate.
References
-
National Institutes of Health (PMC). Primaquine derivatives: Modifications of the terminal amino group. Retrieved from[Link]
- Google Patents. US20190352271A1 - Mcl-1 inhibitors.
Sources
Application Notes & Protocols: Scalable Manufacturing Methods for Chiral Aminocyclobutyl Alcohols
Abstract
Chiral aminocyclobutyl alcohols are privileged structural motifs increasingly incorporated into modern pharmaceuticals due to their ability to impart conformational rigidity and serve as unique three-dimensional scaffolds.[1] Their strained four-membered ring system offers novel exit vectors for molecular design, making them valuable bioisosteres for more common ring systems in medicinal chemistry. However, the stereocontrolled and scalable synthesis of these compounds presents significant challenges.[2] This guide provides an in-depth analysis of scalable manufacturing strategies for producing enantiomerically pure aminocyclobutyl alcohols, targeting researchers, scientists, and drug development professionals. We will explore three primary methodologies: Asymmetric [2+2] cycloaddition with subsequent functional group manipulation, catalytic asymmetric reduction of prochiral cyclobutanone precursors, and highly efficient biocatalytic approaches. Each section details the underlying scientific principles, offers field-proven insights into experimental design, and provides step-by-step protocols for key transformations.
Introduction: The Rising Importance of the Aminocyclobutyl Scaffold
The cyclobutane ring, once considered a synthetic curiosity, is now a key component in several FDA-approved drugs.[1] Its rigid, puckered conformation allows for precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors.[3] Chiral aminocyclobutyl alcohols, in particular, combine the conformational benefits of the cyclobutane core with the hydrogen bonding capabilities of the amino and alcohol groups, making them highly sought-after building blocks in drug discovery.[4]
The primary challenge in their synthesis is the precise control over multiple stereocenters on a strained ring system.[2] Scalability requires methods that are not only highly stereoselective but also efficient, cost-effective, and safe. This document outlines robust strategies that meet these criteria.
Core Strategy I: Asymmetric [2+2] Cycloaddition & Functional Group Interconversion
The [2+2] cycloaddition is one of the most direct methods for constructing the cyclobutane core.[5] For scalability, transition-metal catalysis and organocatalysis are preferred over photochemical methods. The general workflow involves forming a cyclobutane with precursor functional groups (e.g., esters, ketones) that can be stereoselectively converted to the desired amino and alcohol moieties in subsequent steps.
Scientific Principles
Transition metal-catalyzed [2+2] cycloadditions, often using cobalt or iron, can assemble cyclobutenes from simple alkynes and alkenes.[5][6] The chirality is introduced through the use of a chiral ligand complexed to the metal center. This chiral environment dictates the facial selectivity of the approaching substrates, leading to high enantioselectivity.[7] Organocatalytic methods, on the other hand, often involve the formation of chiral iminium or enamine intermediates that activate the substrate towards a stereoselective cycloaddition.[5]
The key to a scalable process is a highly diastereoselective and enantioselective initial cycloaddition, as the separation of stereoisomers later in the synthesis is often costly and inefficient.
Workflow & Visualization
The overall process can be visualized as a two-stage approach: ring formation followed by functionalization.
Caption: Workflow for [2+2] cycloaddition and subsequent functionalization.
Protocol: Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition
This protocol is adapted from methodologies demonstrating the synthesis of chiral cyclobutenes from abundant organic precursors.[6]
Materials:
-
Cobalt(II) bromide (CoBr₂)
-
Chiral ligand (e.g., a readily synthesized phosphine-oxazoline ligand)
-
Zinc powder (Zn) and Zinc iodide (ZnI₂) for in-situ catalyst activation
-
Alkyne substrate (e.g., 1-phenyl-1-propyne)
-
Alkenyl derivative (e.g., ethyl acrylate)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation: In a glovebox, add CoBr₂ (5 mol%) and the chiral ligand (5.5 mol%) to an oven-dried flask. Add anhydrous DCM and stir for 30 minutes.
-
Catalyst Activation: Add Zn powder (10 mol%) and ZnI₂ (10 mol%). Stir the resulting deep-blue suspension for 1 hour at room temperature. The formation of the active Co(I) catalyst is critical for the reaction's success.
-
Reaction Assembly: In a separate flask under an inert atmosphere, dissolve the alkyne (1.0 equiv) and the alkenyl derivative (1.2 equiv) in anhydrous DCM.
-
Initiation: Transfer the activated catalyst suspension to the substrate solution via cannula.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by exposing it to air. Filter the mixture through a pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral cyclobutene ester.
-
Analysis: Determine the yield and enantiomeric excess (ee) using chiral HPLC analysis.
Subsequent steps would involve stereoselective reduction of the double bond, reduction of the ester to an alcohol, and conversion of another functional group to the amine (e.g., via Curtius or Hofmann rearrangement).
Core Strategy II: Asymmetric Transfer Hydrogenation of Cyclobutenediones
A highly innovative and scalable route involves the asymmetric transfer hydrogenation (ATH) of readily available cyclobutenediones.[8] This method can selectively produce different stereoisomers of highly functionalized cyclobutane products, including diols that can be further converted to the target amino alcohols.
Scientific Principles
ATH uses a simple hydrogen source, such as isopropanol or formic acid, to reduce a substrate in the presence of a transition metal catalyst (typically Ruthenium or Rhodium) and a chiral ligand. The catalyst facilitates the transfer of a hydride from the hydrogen source to the substrate. The chiral ligand creates a stereochemically defined pocket around the metal center, ensuring that the hydride is delivered to one face of the prochiral ketone, resulting in a single enantiomer of the alcohol product. This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard manufacturing facilities.
Data Presentation: Performance of ATH
The following table summarizes typical results for the ATH of cyclobutenediones, demonstrating the method's high efficiency and selectivity.[8]
| Substrate (Cyclobutenedione) | Product Stereoisomer | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| 1-phenyl-2-methyl-cyclobutenedione | cis,cis-cyclobutanediol | 96 | 96 | >20:1 |
| 1-tolyl-2-ethyl-cyclobutenedione | cis,cis-cyclobutanediol | 92 | 97 | >20:1 |
| 1-(4-chlorophenyl)-2-methyl-cyclobutenedione | cis,cis-cyclobutanediol | 95 | 95 | >20:1 |
Protocol: Ru-Catalyzed ATH of a Cyclobutenedione
This protocol is based on a state-of-the-art procedure for the highly stereoselective reduction of four-membered ring systems.[8]
Materials:
-
[RuCl₂(p-cymene)]₂ catalyst precursor
-
Chiral ligand (e.g., (S,S)-Ts-DPEN)
-
Cyclobutenedione substrate
-
Hydrogen source: Formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous acetonitrile. Stir at 40 °C for 20 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the cyclobutenedione substrate (1.0 equiv) in anhydrous acetonitrile.
-
Initiation: Add the HCOOH/TEA mixture (2.0 equiv) to the substrate solution, followed by the catalyst solution.
-
Reaction: Stir the mixture at 40 °C. The reaction is typically complete within 4-8 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting cyclobutanediol via flash column chromatography.
-
Analysis: Determine yield, dr, and ee (after derivatization if necessary) by NMR and chiral HPLC.
The resulting chiral diol can be converted to an aminocyclobutyl alcohol via selective activation (e.g., tosylation) of one hydroxyl group, followed by substitution with an amine source (e.g., sodium azide and subsequent reduction).
Core Strategy III: Biocatalysis for Green & Scalable Synthesis
Biocatalysis offers significant advantages for industrial-scale synthesis, including exceptional selectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and reduced environmental impact.[9] For chiral aminocyclobutyl alcohols, two biocatalytic strategies are particularly powerful: enzymatic kinetic resolution and asymmetric bioreduction.
Scientific Principles
-
Enzymatic Kinetic Resolution (EKR): This method separates a racemic mixture of aminocyclobutyl alcohols. An enzyme, typically a lipase, selectively acylates one enantiomer faster than the other.[10] For example, in the presence of an acyl donor like vinyl acetate, a lipase will convert (R)-aminocyclobutyl alcohol to its ester, leaving the (S)-aminocyclobutyl alcohol unreacted. The two can then be easily separated. The primary limitation is a theoretical maximum yield of 50% for the desired enantiomer.
-
Asymmetric Bioreduction: This is a more atom-economical approach where a prochiral aminocyclobutanone is reduced to a single enantiomer of the alcohol.[9] Ketoreductase (KRED) enzymes are used for this transformation. They utilize a cofactor, typically NADPH or NADH, as the hydride source.[9] For scalability, a cofactor regeneration system is essential, often achieved by adding a sacrificial alcohol (like isopropanol) and a corresponding dehydrogenase, or using a glucose/glucose dehydrogenase system.[9]
Workflow & Visualization
The biocatalytic reduction workflow is streamlined and highly efficient for producing a single enantiomer.
Caption: Workflow for KRED-catalyzed asymmetric reduction with cofactor regeneration.
Protocol: KRED-Mediated Asymmetric Reduction of an Aminocyclobutanone
This protocol describes a typical lab-scale batch process that can be readily scaled to multi-liter fermenters.[9]
Materials:
-
Ketoreductase (KRED) enzyme (commercially available screening kits or overexpressed in E. coli)
-
NADP⁺ (cofactor)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose (regeneration substrate)
-
Prochiral aminocyclobutanone substrate (with amine protected, e.g., as a Boc-carbamate)
-
Aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO, to aid substrate solubility)
Procedure:
-
Reaction Buffer Preparation: Prepare the potassium phosphate buffer and add D-glucose (1.1 equiv). Adjust pH to 7.0 if necessary.
-
Enzyme & Cofactor Addition: To the buffer, add NADP⁺ (e.g., 1 g/L), GDH (e.g., 5 kU/L), and the selected KRED (e.g., 10-50 g/L of wet cell paste or lyophilized powder). Stir gently until all components are dissolved.
-
Substrate Addition: Dissolve the protected aminocyclobutanone substrate (1.0 equiv, e.g., 10-50 g/L) in a minimal amount of co-solvent (e.g., IPA, <10% v/v). Add this solution dropwise to the reaction buffer with gentle stirring. High substrate concentrations can inhibit or denature enzymes, so careful addition is crucial.
-
Reaction: Maintain the reaction at a controlled temperature (typically 25-35 °C) with gentle agitation. Monitor the conversion and enantiomeric excess of the alcohol product by chiral GC or HPLC. Reactions are often complete in 12-48 hours.
-
Work-up: Once the reaction reaches completion (>99% conversion), terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer two more times with the same solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product. The product is often of high purity but can be further purified by crystallization or chromatography if needed.
-
Deprotection: The protecting group (e.g., Boc) on the amine can be removed under standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final chiral aminocyclobutyl alcohol.
Conclusion
The scalable manufacturing of chiral aminocyclobutyl alcohols is achievable through several robust synthetic strategies. Asymmetric [2+2] cycloadditions provide a powerful method for constructing the core skeleton, while asymmetric transfer hydrogenation offers a highly efficient and selective route from functionalized precursors. For large-scale, green manufacturing, biocatalytic methods, particularly the asymmetric reduction of prochiral ketones using ketoreductases, stand out as the premier choice. This approach delivers exceptionally high enantioselectivity under mild, environmentally friendly conditions, aligning with the principles of modern pharmaceutical process development. The selection of the optimal method will depend on factors such as the specific target molecule, available starting materials, cost considerations, and the desired scale of production.
References
-
Title: Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes.[1] Source: Nature Communications URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation of Cyclobutenediones.[8] Source: Journal of the American Chemical Society URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.[6] Source: Journal of the American Chemical Society URL: [Link]
-
Title: Advances in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes.[7] Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.[5] Source: Molecules URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[9] Source: Molecules URL: [Link]
-
Title: Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives.[2] Source: ScholarWorks at UMass Boston URL: [Link]
-
Title: Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease.[4] Source: ResearchGate URL: [Link]
-
Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.[10] Source: Molecules URL: [Link]
-
Title: New class of chiral molecules offers strong stability for drug development.[3] Source: University of Geneva URL: [Link]
Sources
- 1. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00685H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
Application Note: Solvent Selection Strategy for [(1S,2R)-2-Aminocyclobutyl]methanol HCl
This Application Note and Protocol guide is designed for researchers working with [(1S,2R)-2-Aminocyclobutyl]methanol HCl , a chiral
Abstract & Strategic Overview
The effective utilization of [(1S,2R)-2-Aminocyclobutyl]methanol HCl in synthetic and analytical workflows is frequently bottlenecked by its physicochemical duality.[1][2] As a hydrochloride salt of a polar amino alcohol, it exhibits high crystal lattice energy and significant hydrophilicity, yet the cyclobutane core introduces steric constraint and lipophilic character.[2]
This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a first-principles approach. It addresses the critical challenges of solubility limits , hygroscopicity , and reactivity across three core domains: Synthesis , Analysis , and Purification .[1][2]
Physicochemical Profile & Solvation Logic
To select the correct solvent, one must understand the competing forces within the crystal lattice.[2]
Molecular Architecture
-
Cationic Head: The protonated primary amine (
) dominates the solubility profile, requiring high-dielectric solvents to stabilize the charge.[1] -
H-Bonding Network: The primary alcohol (
) acts as both a donor and acceptor.[1][2] Solvents that disrupt this network (e.g., DMSO, MeOH) are favored.[1][2] -
Cyclobutane Core: The rigid
ring provides a lipophilic face but is insufficient to drive solubility in non-polar media (e.g., Hexane, Toluene) while the amine is protonated.
The "Like Dissolves Like" Gradient
| Solvent Class | Solubility Prediction | Mechanistic Rationale |
| Water / D | High (>100 mg/mL) | Ion-dipole interactions overcome lattice energy.[1][2] |
| DMSO / DMF | High (>50 mg/mL) | High dielectric constant ( |
| Methanol | Good (~20-50 mg/mL) | Protic nature solvates both the cation and chloride anion effectively.[1][2] |
| Ethanol / IPA | Moderate to Low | Decreasing polarity limits salt dissociation.[1][2] Heating often required.[1][2] |
| THF / MeTHF | Poor | Low |
| DCM / EtOAc | Insoluble | Lack of H-bonding and low polarity prevent solvation of the HCl salt.[1][2] |
Protocol: Systematic Solubility Screening
Do not assume solubility based on literature for the free base.[1][2] Follow this rigorous screening protocol.
Materials
-
Compound: 10 mg of [(1S,2R)-2-Aminocyclobutyl]methanol HCl per solvent.[1][2]
-
Solvents: Water, Methanol, DMSO, Acetonitrile (ACN), Dichloromethane (DCM).[1][2]
-
Equipment: 1.5 mL HPLC vials, vortex mixer, sonicator, heat block.
Step-by-Step Workflow
-
Gravimetric Addition: Weigh 10.0 mg of the HCl salt into a clear glass vial.
-
Solvent Titration: Add solvent in 100
L increments (starting volume).[1][2] -
Agitation: Vortex for 30 seconds. If undissolved, sonicate for 5 minutes at ambient temperature.[1][2]
-
Thermal Stress: If insoluble, heat to 40°C (for low boiling solvents) or 60°C (for DMSO/Water) for 10 minutes.
-
Visual Assessment: Check for clarity (solution) vs. turbidity (suspension) or pellet (insoluble).[1][2]
-
Quantification (Optional): If a saturated solution is formed, filter and analyze supernatant by HPLC-UV.
Visualization: Solubility Decision Tree
Caption: Systematic decision tree for determining solubility limits and classifying solvents for reaction vs. crystallization.
Application-Specific Solvent Selection[1][2]
For Organic Synthesis (Reactions)
Challenge: The HCl salt is insoluble in standard organic solvents (DCM, THF), limiting its use in acylation or alkylation reactions unless modified.[1][2]
-
Scenario A: Nucleophilic Substitution (Salt Intact)
-
Scenario B: Reaction with Acid Chlorides (Schotten-Baumann conditions)
For Analytical Chemistry (LCMS / NMR)
Challenge: Obtaining sharp NMR signals without exchangeable proton interference; ensuring compatibility with Reverse Phase HPLC.
-
NMR Spectroscopy:
-
LCMS / HPLC:
For Purification & Crystallization
Challenge: Separating the product from inorganic salts.
-
Recrystallization Strategy:
-
Free-Basing (Extraction):
-
To convert to the free base (soluble in organics):
-
Handling & Storage Protocols
-
Hygroscopicity: HCl salts of small amino alcohols are notoriously hygroscopic.[1][2] Absorption of water leads to "gumming" and weighing errors.[1][2]
-
Stability:
References
-
PubChem. Compound Summary: (1-Aminocyclobutyl)methanol hydrochloride.[1][2] National Center for Biotechnology Information.[1][2] Accessed Oct 2023.[1][2] [Link][1][2]
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of HCl salt solubility). [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative source on solvent selection for salts). [Link][1][2]
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Reaction conditions for coupling [(1S,2R)-2-Aminocyclobutyl]methanol with carboxylic acids
Executive Summary[(1S,2R)-2-Aminocyclobutyl]methanol is a highly valuable chiral building block in modern drug development. The cis-1,2-disubstituted cyclobutane ring serves as a rigid bioisostere, frequently utilized to improve metabolic stability and pharmacokinetic profiles in active pharmaceutical ingredients (APIs). However, this substrate presents a specific synthetic challenge: it is an unprotected amino alcohol.
As a Senior Application Scientist, I have designed this protocol to address the thermodynamic and kinetic nuances of coupling carboxylic acids to this bifunctional scaffold. This guide provides field-proven, self-validating methodologies to achieve highly chemoselective N-acylation (amide bond formation) while preserving the primary hydroxyl group, eliminating the need for tedious protection/deprotection sequences.
Mechanistic Rationale & Chemoselectivity
The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically sluggish, necessitating the in situ generation of a highly reactive active ester[1]. When reacting a carboxylic acid with [(1S,2R)-2-Aminocyclobutyl]methanol, chemoselectivity is governed entirely by the relative nucleophilicity of the functional groups.
The primary amine is orders of magnitude more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry of the coupling reagent and maintaining mild thermal conditions (0 °C to Room Temperature), the unprotonated amine rapidly and selectively attacks the active ester (e.g., OAt-ester or OBt-ester)[1]. This kinetically favored pathway yields the desired N-acyl product, whereas O-acylation (esterification) or di-acylation only occurs if the reaction is forced with excess reagents or elevated temperatures[2].
Furthermore, the (1S,2R) configuration of the cyclobutane core is rigid and stable. Epimerization of the cyclobutane amine is not a concern under standard mildly basic coupling conditions (e.g., using DIPEA); however, the stereochemical integrity of the carboxylic acid partner must be monitored if it possesses an alpha-chiral center[1].
Fig 1: Mechanistic pathway highlighting kinetically favored N-acylation over O-acylation.
Optimization of Reaction Conditions
The choice of coupling reagent directly dictates the reaction's chemoselectivity, overall yield, and the complexity of the downstream purification. Below is a comparative analysis of standard coupling systems applied to amino alcohol substrates.
| Coupling System | Reactivity | Chemoselectivity (N- vs O-) | Byproduct Removal | Best Use Case |
| EDC / HOBt | Moderate | Excellent | Aqueous wash (Water-soluble) | Standard aliphatic/aromatic acids[1][3]. |
| HATU / DIPEA | Very High | Good (Requires strict stoichiometry) | Chromatography often needed | Sterically hindered/electron-deficient acids[3][4]. |
| DCC / DMAP | High | Poor to Moderate | Filtration (Insoluble DCU) | Avoid for amino alcohols (prone to O-acylation). |
Experimental Workflows & Methodologies
To ensure reproducibility, two distinct protocols are provided based on the steric and electronic nature of the carboxylic acid partner.
Protocol A: EDC/HOBt-Mediated Coupling (Standard / Preferred)
This is the gold-standard protocol for general carboxylic acids. EDC and its urea byproduct are highly water-soluble, allowing for seamless removal during aqueous workup without the need for column chromatography[1].
-
Reagent Preparation : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and [(1S,2R)-2-Aminocyclobutyl]methanol (1.05 eq) in anhydrous DMF or DCM to achieve a concentration of 0.1 – 0.5 M.
-
Activation : Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).
-
Scientific Insight: Cooling to 0 °C minimizes the exothermic activation phase, stabilizes the OBt-ester intermediate, and suppresses any potential O-acylation or epimerization of the acid[1].
-
-
Base Addition : Add DIPEA (2.5 eq) dropwise. If the [(1S,2R)-2-Aminocyclobutyl]methanol is supplied as a hydrochloride salt, ensure at least 3.5 eq of DIPEA is added to fully liberate the free base.
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature. Stir for 4–18 hours. Monitor the reaction via LC-MS or TLC.
-
Aqueous Workup : Dilute the mixture with EtOAc or DCM. Wash sequentially with 1M HCl (removes unreacted amine and excess DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: HATU-Mediated Coupling (For Hindered Acids)
HATU is a highly effective uronium-based coupling reagent derived from HOAt. It is ideal for electron-deficient or sterically hindered acids but requires strict stoichiometric control to prevent over-reaction[1][4].
-
Pre-Activation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) at 0 °C and stir for 10 minutes.
-
Amine Addition : Add [(1S,2R)-2-Aminocyclobutyl]methanol (1.0 eq) dropwise to the pre-activated mixture.
-
Monitoring & Workup : Stir at RT for 1–4 hours. Quench with water, extract with EtOAc, and perform the standard acid/base washes described in Protocol A. Note that HATU's byproduct (tetramethylurea) may require flash column chromatography for complete removal[1].
Fig 2: Standard step-by-step experimental workflow for chemoselective amide bond formation.
Troubleshooting & Self-Validation Systems
To ensure the integrity of your synthesis, utilize the following self-validating analytical checkpoints:
-
Chemoselectivity Verification (LC-MS) : Analyze the crude mixture via LC-MS. The desired N-acyl product will display a mass of [M+H]+. If you observe a mass corresponding to [M+H+Acyl]+, over-reaction (O-acylation) has occurred.
-
Corrective Action: If O-acylation is detected, strictly reduce the carboxylic acid and coupling reagent to exactly 1.0 equivalent relative to the amine, and maintain the reaction strictly at 0 °C.
-
-
Reaction Completion (TLC) : Use a Ninhydrin (Kaiser) stain on your TLC plates. The primary amine of the [(1S,2R)-2-Aminocyclobutyl]methanol starting material will stain a deep purple/blue. The complete disappearance of this spot validates the total consumption of the amine.
-
Structural Confirmation (¹H NMR) : In the final product, the -CH2-OH protons of the cyclobutane methanol group should remain relatively unchanged compared to the starting material. If O-acylation has occurred, these protons will shift significantly downfield (typically by ~0.5 - 1.0 ppm). The newly formed amide -NH proton will appear as a broad singlet or doublet between 6.0 and 8.5 ppm.
References
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU - BenchChem. Available at: 1
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - NIH / PMC. Available at: 3
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: 4
-
Scope of EDC-mediated mechanochemical amide coupling - ResearchGate. Available at: 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
The Strategic Deployment of [(1S,2R)-2-Aminocyclobutyl]methanol in Modern Drug Discovery
Introduction: The Value of Constrained Chiral Scaffolds in Medicinal Chemistry
In the intricate landscape of contemporary drug development, the demand for molecular scaffolds that offer both stereochemical precision and conformational rigidity is paramount. Chiral building blocks are fundamental to this endeavor, enabling the synthesis of single enantiomer drugs with enhanced efficacy and reduced off-target effects.[1][2] Among these, strained-ring systems like cyclobutanes have garnered significant attention. The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable bioisostere for larger or more flexible structures, capable of improving metabolic stability, and precisely orienting pharmacophoric elements in three-dimensional space.[2][3] This application note provides a detailed guide to the synthesis and utility of [(1S,2R)-2-Aminocyclobutyl]methanol, a versatile chiral building block poised for broad application in the synthesis of novel therapeutics.
The unique cis relationship between the aminomethyl and hydroxymethyl groups on the cyclobutane core of [(1S,2R)-2-Aminocyclobutyl]methanol provides a rigid scaffold that can be elaborated into a variety of complex molecules. Its bifunctional nature allows for orthogonal chemical modifications, making it an ideal starting material for the construction of diverse compound libraries. This guide will detail a robust synthetic protocol for its preparation, outline its key applications with exemplary protocols, and provide expert insights into its strategic use in drug discovery programs.
Physicochemical Properties of [(1S,2R)-2-Aminocyclobutyl]methanol
A thorough understanding of the physical and chemical properties of a building block is essential for its effective application. The following table summarizes the key properties of the hydrochloride salt of the title compound, the common form in which it is handled and stored.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem |
| Molecular Weight | 101.15 g/mol | PubChem |
| Appearance | Colorless to yellow liquid or solid | Sigma-Aldrich |
| Storage | 2-8°C, sealed in dry conditions | Sigma-Aldrich |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| CAS Number (HCl salt) | 1392213-15-8 | Crysdot LLC |
Synthetic Protocol: A Reliable Path to [(1S,2R)-2-Aminocyclobutyl]methanol
Stage 1: Synthesis of N-Boc-(1S,2R)-2-aminocyclobutanecarboxylic Acid
The synthesis of the enantiomerically pure precursor, (1S,2R)-2-aminocyclobutanecarboxylic acid, has been refined to provide efficient access.[5] A key strategy involves the derivatization of racemic cis-cyclobutane β-amino acid with a chiral auxiliary, such as an oxazolidinone, to allow for diastereomeric separation.[5] Once the desired enantiomer of the N-protected amino acid is obtained, the Boc protecting group can be readily installed.
Stage 2: Reduction to [(1S,2R)-2-(N-Boc-amino)cyclobutyl]methanol
The reduction of N-protected amino acids to their corresponding amino alcohols is a well-established transformation. A particularly mild and efficient method involves the use of 1,1'-carbonyldiimidazole (CDI) and sodium borohydride (NaBH₄), which proceeds without racemization.[4]
Materials:
-
N-Boc-(1S,2R)-2-aminocyclobutanecarboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-Boc-(1S,2R)-2-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add CDI (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of CO₂ ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of NaBH₄ (2.0 eq) in deionized water dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.
Stage 3: Deprotection to Afford [(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride
The final step is the removal of the Boc protecting group to yield the desired primary amine. This is typically achieved under acidic conditions.
Materials:
-
N-Boc-[(1S,2R)-2-aminocyclobutyl]methanol
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the crude N-Boc protected amino alcohol from Stage 2 in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford [(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride.
Application Protocols: Harnessing the Potential of a Versatile Building Block
[(1S,2R)-2-Aminocyclobutyl]methanol is a valuable intermediate for the synthesis of a wide range of bioactive molecules. Its primary amine can be readily acylated, alkylated, or used in the formation of sulfonamides, while the primary alcohol offers a handle for etherification or esterification.
Protocol 1: Amide Bond Formation for the Synthesis of Bioactive Molecule Precursors
Amide coupling is one of the most common reactions in medicinal chemistry.[6][7] The primary amine of [(1S,2R)-2-Aminocyclobutyl]methanol can be readily coupled with a variety of carboxylic acids to generate precursors for drug candidates, such as αvβ3 antagonists.[3]
Materials:
-
[(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve [(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride in anhydrous DMF and add DIPEA to neutralize the salt and liberate the free amine.
-
Add the free amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Synthetic Workflows
Expert Insights and Strategic Considerations
The true value of a chiral building block lies in its strategic application. The rigid cyclobutane core of [(1S,2R)-2-Aminocyclobutyl]methanol is particularly well-suited for several applications in drug discovery:
-
Conformational Constraint: By incorporating the cyclobutane ring, medicinal chemists can lock a molecule into a specific bioactive conformation, potentially increasing its affinity for the target and reducing entropic penalties upon binding.
-
Vectorial Exit Points: The cis-1,2-disubstitution pattern provides two distinct vectors for further chemical elaboration. This is particularly useful in fragment-based drug discovery, where the initial fragment can be grown in specific directions to occupy adjacent pockets of a binding site.
-
Improved Physicochemical Properties: The introduction of a cyclobutane ring can modulate a molecule's lipophilicity and metabolic stability compared to more traditional scaffolds.
When designing a synthetic campaign utilizing [(1S,2R)-2-Aminocyclobutyl]methanol, it is crucial to consider the protection strategy for the amino and hydroxyl groups. Orthogonal protecting groups will allow for the selective functionalization of each group, expanding the accessible chemical space.
Conclusion
[(1S,2R)-2-Aminocyclobutyl]methanol represents a powerful and versatile chiral building block for modern medicinal chemistry. Its rigid, stereochemically defined structure offers a unique platform for the design and synthesis of novel therapeutics with improved pharmacological profiles. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable synthetic intermediate in their drug discovery endeavors.
References
-
Declerck, V., & Aitken, D. J. (2011). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Amino Acids, 41(3), 587–595. [Link]
-
Izquierdo, S., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7963–7971. [Link]
-
Crysdot LLC. (1-Aminocyclobutyl)methanol hydrochloride. [Link]
- Gante, J. (1994). Peptide mimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products and analogues. Chemical Reviews, 97(7), 2243-2266.
-
PubChem. (1-Aminocyclobutyl)methanol hydrochloride. [Link]
-
Hilaris. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Hwang, S., & Kim, Y. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108. [Link]
-
Goodman, S. L., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(7), 844-850. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Amino Acid Isosteres from Aminocyclobutyl Methanol: A Guide for Medicinal Chemists
Introduction: The Pursuit of Enhanced Therapeutic Profiles
In the landscape of modern drug discovery, the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties is relentless. Peptides, while potent biological modulators, are often hampered by poor metabolic stability and low oral bioavailability. This has led to the ascendancy of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced drug-like characteristics[1][2]. A powerful strategy in peptidomimetic design is the incorporation of conformationally constrained amino acid isosteres. These building blocks rigidify the peptide backbone, which can lead to increased receptor binding affinity and improved resistance to enzymatic degradation[3].
The cyclobutane ring has emerged as a particularly valuable scaffold in this context. Its three-dimensional, puckered nature offers a significant departure from the planarity of aromatic systems, often leading to improved metabolic stability and solubility[4]. (1-Aminocyclobutyl)methanol is a versatile and readily available starting material that serves as a gateway to a diverse array of these valuable aminocyclobutane-based amino acid isosteres. This guide provides detailed application notes and step-by-step protocols for the preparation of key amino acid isosteres from this foundational building block, empowering researchers to expand their chemical toolbox for drug development.
Core Synthetic Strategies: A Modular Approach
The synthetic pathways detailed herein are designed to be modular, allowing for the divergent synthesis of multiple isosteres from a common intermediate. The overall strategy involves three key stages:
-
Protection of the Amino Group: The primary amine of (1-aminocyclobutyl)methanol is first protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice.
-
Functionalization of the Methanol Group: The protected intermediate is then subjected to transformations of the primary alcohol to introduce the desired isosteric functionality. This includes oxidation to a carboxylic acid or an aldehyde, which can then be further elaborated.
-
Derivatization and Deprotection: The functionalized cyclobutane core can be further modified, for example, by peptide coupling or conversion to other bioisosteres, followed by deprotection to yield the final target molecule.
Below is a visual representation of the overall synthetic workflow:
Caption: General synthetic workflow from (1-aminocyclobutyl)methanol.
Experimental Protocols
Protocol 1: N-Boc Protection of (1-Aminocyclobutyl)methanol
Rationale: The protection of the primary amine is a critical first step to prevent its reaction in subsequent oxidation steps. The Boc group is chosen for its stability under a wide range of conditions and its facile removal under acidic conditions.
Materials:
-
(1-Aminocyclobutyl)methanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a solid[5].
Expected Yield: 75-85%
Protocol 2: TEMPO-Mediated Oxidation to N-Boc-1-aminocyclobutane-1-carboxylic acid
Rationale: This protocol utilizes a mild and selective oxidation system to convert the primary alcohol of N-Boc-(1-aminocyclobutyl)methanol to the corresponding carboxylic acid. The TEMPO/bleach system is efficient and avoids the use of heavy metals[6].
Materials:
-
N-Boc-(1-aminocyclobutyl)methanol (from Protocol 1)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Potassium bromide (KBr)
-
Sodium hypochlorite solution (bleach, ~10-15%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(1-aminocyclobutyl)methanol (1 equivalent) in dichloromethane.
-
Add a catalytic amount of TEMPO (0.01 equivalents) and an aqueous solution of potassium bromide (0.1 equivalents).
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add sodium hypochlorite solution (2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir vigorously at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1M HCl, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Starting Material | Product | Reagents | Typical Yield |
| N-Boc-(1-aminocyclobutyl)methanol | N-Boc-1-aminocyclobutane-1-carboxylic acid | TEMPO, NaOCl, KBr | >90% |
Protocol 3: Synthesis of N-Boc-β-aminocyclobutaneacetic acid via Arndt-Eistert Homologation
Rationale: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids, providing a direct route to β-amino acids from their α-amino acid precursors[7][8]. This is a valuable transformation for creating isosteres with altered backbone spacing.
Caption: Arndt-Eistert homologation workflow.
Materials:
-
N-Boc-1-aminocyclobutane-1-carboxylic acid (from Protocol 2)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a dedicated fume hood)
-
Silver oxide (Ag₂O) or Silver benzoate
-
1,4-Dioxane
-
Water
Procedure:
Step 1: Acid Chloride Formation
-
Dissolve N-Boc-1-aminocyclobutane-1-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir at room temperature for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 2: Diazoketone Formation
-
Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2-3 equivalents) until a persistent yellow color is observed.
-
Stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully quench excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude α-diazoketone.
Step 3: Wolff Rearrangement and Hydrolysis
-
Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water.
-
Add silver oxide (0.1 equivalents) as a catalyst.
-
Heat the mixture at 50-60 °C with stirring until nitrogen evolution ceases.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the resulting N-Boc-β-aminocyclobutaneacetic acid by column chromatography or recrystallization.
Expected Yield: 50-70% over three steps.
Protocol 4: Synthesis of a Tetrazole Isostere
Rationale: The tetrazole group is a well-established bioisostere for the carboxylic acid functionality, offering similar acidity but often improved metabolic stability and cell permeability[9][10]. This protocol outlines the conversion of an aldehyde precursor, derived from the oxidation of N-Boc-(1-aminocyclobutyl)methanol, into a 5-substituted 1H-tetrazole.
Step 1: Oxidation of N-Boc-(1-aminocyclobutyl)methanol to the Aldehyde
A mild oxidation, for example using Dess-Martin periodinane (DMP), is required to avoid over-oxidation to the carboxylic acid.
Materials:
-
N-Boc-(1-aminocyclobutyl)methanol (from Protocol 1)
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-(1-aminocyclobutyl)methanol (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15 minutes, then separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc-1-aminocyclobutane-1-carbaldehyde, which can be used directly in the next step.
Step 2: [3+2] Cycloaddition to form the Tetrazole
This method utilizes a zinc-catalyzed cycloaddition of the aldehyde-derived nitrile with sodium azide in water, offering a green and safe procedure[11].
Materials:
-
N-Boc-1-aminocyclobutane-1-carbaldehyde (from Step 1)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Nitrile Formation: The crude aldehyde is first converted to the corresponding nitrile. A standard method involves forming the oxime with hydroxylamine, followed by dehydration with a reagent like acetic anhydride.
-
Cycloaddition:
-
To a round-bottom flask, add the crude nitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents).
-
Add deionized water and heat the mixture to reflux with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and acidify to pH ~1 with 3M HCl in an ice bath (Caution: potential for hydrazoic acid formation, perform in a well-ventilated fume hood).
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting N-Boc-1-(1H-tetrazol-5-yl)cyclobutanamine by column chromatography or recrystallization.
-
Quantitative Data for Representative Transformations:
| Isostere Type | Key Transformation | Starting Material | Reagents | Typical Yield |
| α-Amino Acid | TEMPO Oxidation | N-Boc-(1-aminocyclobutyl)methanol | TEMPO, NaOCl | >90% |
| β-Amino Acid | Arndt-Eistert Homologation | N-Boc-1-aminocyclobutane-1-carboxylic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 50-70% |
| Tetrazole | [3+2] Cycloaddition | N-Boc-1-aminocyclobutane-1-carbonitrile | NaN₃, ZnBr₂ | 70-90% |
Conclusion
(1-Aminocyclobutyl)methanol is a highly valuable and versatile starting material for the synthesis of a range of conformationally constrained amino acid isosteres. The protocols outlined in this guide provide a robust framework for accessing α- and β-aminocyclobutane carboxylic acids, as well as tetrazole bioisosteres. By employing these methodologies, medicinal chemists and drug development professionals can efficiently generate novel building blocks to enhance the therapeutic potential of their lead compounds. The modular nature of these synthetic routes allows for considerable flexibility in molecular design, paving the way for the discovery of next-generation therapeutics with improved pharmacological profiles.
References
-
α-Amino Acid-Isosteric α-Amino Tetrazoles. (n.d.). PMC. Retrieved from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. Retrieved from [Link]
-
(PDF) α-Amino Acid-Isosteric α-Amino Tetrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Tetrazole as a Carboxylic Acid Isostere and the Synthesis of All Amine-Based Polyampholytes. (2022). PubMed. Retrieved from [Link]
-
Arndt–Eistert reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
TEMPO-Mediated Oxidations. (n.d.). Organic Reactions. Retrieved from [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza-Michael addition and subsequent ring closure. (2011). PubMed. Retrieved from [Link]
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Arndt–Eistert Homologation. (n.d.). ResearchGate. Retrieved from [Link]
-
304 Arndt Eistert Reaction PDF. (n.d.). Scribd. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
A novel approach to C1 homologation of carboxylic acids. (2024). University of Amsterdam. Retrieved from [Link]
-
TEMPO oxidation advice. (2024). Reddit. Retrieved from [Link]
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (n.d.). PubMed. Retrieved from [Link]
-
Peptidomimetic toolbox for drug discovery. (2020). Chemical Society Reviews. Retrieved from [Link]
-
Reductive BOC-Amination of Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. (n.d.). PMC. Retrieved from [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. Retrieved from [Link]
-
Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. (n.d.). PMC. Retrieved from [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). J. Chem. Educ. Retrieved from [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). MDPI. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). ScholarWorks. Retrieved from [Link]
-
Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. (2018). StuDocu. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved from [Link]
-
Synthesis of β‐aminocyclobutane monoesters. (n.d.). ResearchGate. Retrieved from [Link]
-
Current Chemistry Letters Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. (2012). Growing Science. Retrieved from [Link]
-
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazole as a Carboxylic Acid Isostere and the Synthesis of All Amine-Based Polyampholytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Handling, Storage, and Recovery of Hygroscopic Amine Hydrochloride Salts
Abstract
Amine hydrochloride salts are ubiquitous in drug development due to their improved solubility and bioavailability compared to free bases. However, their pronounced hygroscopicity presents a critical stability challenge. Moisture uptake leads to deliquescence, stoichiometry errors, and hydrolysis-induced degradation. This guide provides a thermodynamically grounded protocol for the handling, storage, and recovery of these labile solids, moving beyond standard "keep dry" advice to rigorous, self-validating workflows.
Introduction: The Thermodynamics of Failure
To handle amine salts effectively, one must understand the failure mechanism. The hygroscopicity of amine hydrochlorides (
When the Relative Humidity (RH) of the environment exceeds the salt's Deliquescence Relative Humidity (DRH) , the solid adsorbs water vapor, forming a saturated solution film on the crystal surface.[1] This is not merely a physical change; it is a chemical hazard.
The Degradation Cascade
Once dissolved in this microscopic aqueous film, the salt exists in equilibrium with its free base and hydrochloric acid. If the free base is oxidation-sensitive (common in anilines and secondary amines), the presence of water accelerates degradation. Furthermore, "wet" salts lead to massive errors in stoichiometry during reaction setup, often resulting in under-dosing of the reagent.
Figure 1: The thermodynamic cascade from humidity exposure to chemical degradation.[2]
Material Characterization & Intake
Before using a stored salt, verify its integrity.[3][4] Visual inspection is insufficient as micro-deliquescence is often invisible.
Analytical Validation
| Method | Purpose | Acceptance Criteria |
| Karl Fischer (Coulometric) | Quantify water content. | < 0.5% w/w (or consistent with hydrate stoichiometry). |
| pXRD | Detect changes in crystal form. | Match reference pattern; no amorphous "halo". |
| Melting Point | Quick purity check. | Sharp range (< 2°C). Broadening indicates moisture/impurities.[5] |
| Titration (AgNO3) | Verify Chloride content. | 98-102% of theoretical value. |
Protocol A: The "Inert Loop" Handling Workflow
Objective: To weigh and transfer hygroscopic salts without breaking the anhydrous chain of custody. Scope: All highly deliquescent amine salts (e.g., Aniline HCl, Pyridine HCl).
The "Cold-Chain" Trap
Expert Insight: The most common error is opening a cold bottle immediately after removing it from the fridge/freezer. This causes immediate condensation of atmospheric moisture onto the salt, regardless of humidity levels.
Step-by-Step Procedure
-
Equilibration: Remove the container from cold storage (
C or C). Place it in a desiccator and allow it to warm to room temperature (approx. 3 hours) before breaking the seal. -
Environment Prep:
-
Ideal: Transfer the bottle to an inert atmosphere glovebox (
or ). -
Alternative: Use an "AtmosBag" or a funnel with a heavy Argon blanket.
-
-
Weighing by Difference (The Self-Validating Step):
-
Do not weigh onto an open weigh boat.
-
Tare a capped vial containing the salt.
-
Remove the cap, transfer estimated amount to the reaction vessel, and immediately recap.
-
Weigh the vial again. The mass loss is the exact amount transferred.
-
Why? This eliminates error from moisture adsorbing to the salt during the weighing process on the balance pan.
-
-
Resealing:
-
Purge the headspace of the stock bottle with Argon.
-
Apply Parafilm over a layer of Teflon tape (Teflon provides the chemical seal; Parafilm provides the mechanical tension).
-
Figure 2: The Inert Loop Workflow emphasizing the thermal equilibration step to prevent condensation.
Protocol B: Recovery and Drying
If a salt has absorbed moisture (clumping), it must be dried.[4][6] However, amine salts are thermally labile.
The Dissociation Risk
Heating an amine hydrochloride salt under high vacuum can cause the salt to dissociate:
Drying Procedure[3][6][7][8][9]
-
Melting Point Check: Verify the MP of the salt. Never set the oven within
C of the MP. -
Vacuum Oven Setup:
-
Temperature: Start low (
C). -
Pressure:
mbar. -
Trap: Use a KOH or NaOH trap between the oven and the pump to neutralize any liberated HCl, protecting the pump.
-
-
Azeotropic Drying (Alternative for Heat-Sensitive Salts):
-
Suspend the wet salt in anhydrous Toluene or 2-MeTHF.
-
Rotary evaporate to dryness. The solvent forms an azeotrope with water, carrying it off at lower temperatures than direct heating.
-
-
Validation: Dry to Constant Weight . Weigh the sample, dry for 2 hours, weigh again. Repeat until mass change is
.
Storage Guidelines
Container Selection
Glass is preferred over plastic, which is permeable to moisture over time.
-
Best: Schlenk flask or flame-sealed ampoule.
-
Standard: Amber glass bottle with "Sure/Seal" or Teflon-lined cap.
-
Avoid: Ziplock bags (even double bagged).
Desiccant Compatibility
Not all desiccants are safe for amine salts.
| Desiccant | Type | Compatibility with Amine HCl | Notes |
| Phosphorus Pentoxide ( | Acidic | Excellent | Matches the acidic nature of the salt. Highly effective. |
| Silica Gel | Neutral | Good | Standard general-purpose. Indicator beads help monitor status. |
| Molecular Sieves ( | Slightly Basic | Caution | Can induce slow disproportionation if in direct contact. Use in a separate chamber. |
| Calcium Chloride ( | Neutral | Good | Cheap and effective for bulk storage. |
Troubleshooting
Q: The salt has turned yellow/brown.
-
Cause: Oxidation of the amine moiety, likely facilitated by moisture hydrolysis.
-
Action: Recrystallization is required.[4] Do not use for sensitive GMP steps.
Q: The material is sticky even after drying. [6]
-
Cause: Trace solvent trapped in the crystal lattice or intrinsic low melting point (ionic liquid behavior).
-
Action: Run a Proton NMR. If solvent is present, grind the solid to a fine powder (in a glovebox) to increase surface area and re-dry.
Q: Can I store these salts in the freezer?
-
Answer: Yes, and it is recommended for long-term stability.[7] However, you must follow the thermal equilibration step (Protocol A) strictly.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF. Link
-
Sigma-Aldrich. (1997). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[7][8][9] Merck KGaA. Link
-
Mauer, L. J., & Taylor, L. S. (2010). Deliquescence of pharmaceutical systems.[1][10] Annual Review of Food Science and Technology, 1, 41-63. Link
-
BenchChem. (2025).[5][6] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.[5]Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH. Link
Sources
- 1. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]
- 2. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. as.uky.edu [as.uky.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Deliquescence of pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the hydroxyl group in [(1S,2R)-2-Aminocyclobutyl]methanol
Executive Summary & Strategic Analysis
Molecule Profile:
-
Compound: [(1S,2R)-2-Aminocyclobutyl]methanol
-
Stereochemistry: Cis-vicinal 1,2-substitution. The (1S, 2R) configuration places the hydroxymethyl (-CH₂OH) and amino (-NH₂) groups on the same face of the puckered cyclobutane ring.
-
Key Feature: Conformational restriction.[1][2][3] Unlike flexible linear amino alcohols, the cyclobutane ring locks the vectors of the functional groups, making this a high-value scaffold for peptidomimetics (e.g., glutamate/GABA analogs) and fragment-based drug design (FBDD).
The Challenge: The primary challenge is chemoselectivity . The amine (-NH₂) is significantly more nucleophilic than the hydroxyl (-OH) group. Direct alkylation or acylation will exclusively target the nitrogen first. Furthermore, the cyclobutane ring possesses inherent ring strain (~26 kcal/mol), making it susceptible to ring-opening under harsh radical or strongly acidic conditions.
The Solution: This guide outlines three distinct functionalization pathways based on the desired end-product:
-
Pathway A (Sequential): N-Protection
O-Functionalization. -
Pathway B (Cyclic): Intramolecular Cyclization (Oxazolidinone) – Unique leverage of the cis-stereochemistry.
-
Pathway C (Oxidative): Transformation to Cyclobutane Amino Acids (CBAAs).
Decision Matrix & Workflow Visualization
The following logic map dictates the experimental approach based on your target moiety.
Figure 1: Strategic decision tree for functionalizing the vicinal amino-alcohol core.
Detailed Protocols
Protocol A: Chemoselective O-Functionalization (via N-Boc)
Objective: To modify the hydroxyl group (e.g., etherification, fluorination) while preserving the amine.
Rationale: Direct reaction at the oxygen is impossible without protecting the nitrogen. The tert-butyloxycarbonyl (Boc) group is selected because it is stable to the basic conditions required for O-alkylation (NaH) and nucleophilic substitution.
Step 1: N-Boc Protection
-
Dissolve: 1.0 eq of [(1S,2R)-2-Aminocyclobutyl]methanol in DCM (0.2 M).
-
Add Base: Add 1.2 eq of Triethylamine (TEA). Cool to 0°C.
-
Reagent: Add 1.1 eq of Di-tert-butyl dicarbonate (
) dissolved in minimal DCM dropwise. -
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear; use PMA stain for product).
-
Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), then brine. Dry over
. -
Yield Target: >90% (Colorless oil/solid).
Step 2: O-Functionalization (Example: Conversion to Fluoride) Note: This converts the alcohol to a fluoromethyl group, a common bioisostere modification.
-
Setup: Dissolve N-Boc intermediate in anhydrous DCM under Argon at -78°C.
-
Reagent: Add 1.2 eq of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).
-
Mechanism: The -OH attacks the sulfur, creating a leaving group. Fluoride displaces it.
-
Critical Control: Allow to warm slowly to RT. Do not heat, as elimination to cyclobutene is a competing side reaction due to ring strain.
-
Quench: Pour into saturated
(Caution: Gas evolution).
Protocol B: The "Cis-Privilege" – Oxazolidinone Formation
Objective: To simultaneously protect both groups or create a rigid chiral auxiliary.
Rationale: The (1S, 2R) cis-configuration places the -NH₂ and -CH₂OH in perfect proximity to form a 5-membered ring bridged to the cyclobutane. This bicyclic structure (cis-2-oxa-4-azabicyclo[3.2.0]heptan-3-one) is extremely rigid and serves as an excellent scaffold for N-alkylation.
Reagents:
-
Preferred: Carbonyl diimidazole (CDI) – Safer than phosgene.
-
Alternative: Triphosgene.
Procedure:
-
Dissolve: 1.0 eq of starting material in anhydrous THF (0.1 M).
-
Reagent: Add 1.2 eq of CDI (1,1'-Carbonyldiimidazole).
-
Catalyst: Add 0.1 eq of DMAP (4-Dimethylaminopyridine).
-
Conditions: Reflux (66°C) for 12 hours.
-
Observation: The formation of the bicyclic oxazolidinone is generally quantitative.
-
Utility: The Nitrogen is now a carbamate. The proton on the Nitrogen is acidic (
~12) and can be deprotonated with NaH for clean N-alkylation without touching the oxygen (which is now part of the ring).
Protocol C: Oxidation to Cyclobutane Amino Acids (CBAAs)
Objective: To convert the hydroxymethyl group to a carboxylic acid, yielding (1S,2R)-2-aminocyclobutane-1-carboxylic acid (a conformationally restricted GABA analog).
Rationale: Direct oxidation with Jones reagent is too harsh and may degrade the cyclobutane. A two-step mild oxidation sequence is required.
Step 1: Swern Oxidation (Alcohol
-
Activation: To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir 15 min.
-
Addition: Add N-Boc protected alcohol (from Protocol A) in DCM dropwise. Stir 30 min at -78°C.
-
Base: Add TEA (5.0 eq). The solution will become cloudy.
-
Warm: Warm to 0°C over 30 mins.
-
Workup: Quench with water. Isolate the aldehyde immediately. Note: Cyclobutane aldehydes are epimerizable; proceed quickly.
Step 2: Pinnick Oxidation (Aldehyde
-
Solvent: Dissolve aldehyde in t-Butanol/Water (4:1).
-
Scavenger: Add 2-Methyl-2-butene (5.0 eq) to scavenge HOCl.
-
Oxidant: Add
(Sodium chlorite, 1.5 eq) and (1.5 eq). -
Reaction: Stir at RT for 2 hours.
-
Result: Pure N-Boc amino acid.
Comparative Data & Reagent Selection
| Transformation | Reagent Choice | Chemoselectivity | Risk Profile | Reference Grounding |
| N-Protection | High (N over O) | Low | Standard Protocol | |
| O-Activation | Tosyl Chloride / Pyridine | High (requires N-protection) | Moderate (Elimination risk) | J. Org. Chem. [^1] |
| Fluorination | Deoxo-Fluor | High (OH | Moderate (Exothermic) | Org. Lett. [^2] |
| Cyclization | CDI / DMAP | Specific to Cis-isomers | Low | Tetrahedron [^3] |
| Oxidation | TEMPO / BAIB | Mild (Alcohol | Low (No epimerization) | Synthesis [^4] |
Troubleshooting & Critical Parameters
-
Ring Strain: The cyclobutane ring is under ~26 kcal/mol of strain. Avoid temperatures >100°C and strong Lewis acids that can trigger ring expansion to cyclopentane or cleavage.
-
Solubility: The free amino alcohol is highly polar. If extraction is difficult, use n-Butanol or continuous extraction.
-
Stereochemical Integrity: The (1S, 2R) configuration is thermodynamically less stable than the trans isomer. Strong bases (e.g., NaOMe) used during functionalization can cause epimerization at the C1 position (alpha to the carbonyl/alcohol) if an aldehyde/ketone intermediate is formed.
References
-
Gaucher, A. et al. "Synthesis of conformationally constrained cyclobutane amino acids." Journal of Organic Chemistry, 2004.
-
Singh, R.P. et al. "Recent advances in the synthesis of organofluorine compounds using Deoxo-Fluor." Organic Letters, 2002.
-
Fülöp, F. "Synthesis and transformations of 2-aminocyclobutane-1-carboxylic acid derivatives." Tetrahedron, 2012.
-
Epp, J.B. et al. "Efficient oxidation of primary alcohols to carboxylic acids with TEMPO." Synthesis, 2008.[4]
Disclaimer: These protocols are designed for research purposes. Always verify the specific safety data sheets (SDS) for reagents like DAST and Oxalyl Chloride.
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues with aminocyclobutyl methanol hydrochloride
Executive Summary & Compound Profile
Aminocyclobutyl methanol hydrochloride (CAS: 1392213-15-8) is a bifunctional building block containing a primary amine and a primary alcohol on a strained cyclobutane ring. As a hydrochloride salt, it exhibits a distinct "dual personality" in solubility: it is highly polar and ionic in its supplied form, yet the underlying free base is a versatile organic intermediate.
Most user difficulties arise from a mismatch between the form of the compound (Salt vs. Free Base) and the solvent system chosen for the application.
Physicochemical Profile
| Property | Value | Implications for Handling |
| Molecular Weight | 137.61 g/mol | Small molecule; high charge density in salt form.[1] |
| Appearance | White crystalline solid | Color changes (yellowing) indicate oxidation or free-base degradation. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; leads to "clumping" and weighing errors. |
| Acidity (pKa) | ~9.0–10.0 (Amine) | Requires strong buffering or stoichiometric base to deprotonate. |
Solubility Matrix & Solvent Selection
The following table synthesizes field data on the solubility behavior of the HCl salt versus the Free Base . Use this to select the correct solvent system for your specific workflow.
| Solvent Class | Solvent | HCl Salt Solubility (Supplied Form) | Free Base Solubility (Generated in situ) | Recommended Application |
| Aqueous | Water / PBS | High (>50 mg/mL) | Moderate | Stock solutions, Bioconjugation |
| Polar Protic | Methanol / Ethanol | High | High | LCMS, NMR, Recrystallization |
| Polar Aprotic | DMSO / DMF | High | High | Peptide Coupling, SNAr reactions |
| Chlorinated | Dichloromethane (DCM) | Negligible (<0.1 mg/mL) | High | Amide coupling, Schotten-Baumann |
| Ethers | THF / Dioxane | Poor | Moderate | Grignard/Lithiation (Free base only) |
| Hydrocarbons | Hexanes / Toluene | Insoluble | Low | Precipitation/Washing |
Decision Tree: Workflow Optimization
The following logic flow helps you decide whether to use the salt directly or convert it to the free base.
Caption: Decision logic for handling aminocyclobutyl methanol hydrochloride based on solvent compatibility and application requirements.
Troubleshooting FAQs
Q1: I am trying to dissolve the compound in DCM for an amide coupling, but it remains a suspension. What is wrong? Cause: You are using the HCl salt in a non-polar solvent. The ionic lattice energy of the salt is too high to be overcome by DCM solvation. Solution:
-
In-situ Neutralization: Add an organic base (DIPEA or TEA, 3.0 equivalents) to the DCM suspension. Stir for 15 minutes. The mixture may clear up as the free base forms and dissolves, while the DIPEA-HCl salt remains in solution or precipitates (depending on concentration).
-
Pre-conversion: If the reaction is sensitive to excess base salts, perform Protocol A (Free-Basing) first to isolate the neutral amine.
Q2: The material arrived as a nice powder, but after weighing it on a humid day, it turned into a sticky gum. Is it degraded? Cause: The compound is hygroscopic .[2] It has absorbed atmospheric water, lowering its melting point and causing deliquescence. Integrity Check: Run an LCMS. If the main peak is still MW 101 (free base ion) or 138 (M+H), the compound is chemically intact but wet. Solution:
-
Immediate Use: Dissolve the "gum" in a known volume of solvent (e.g., DMSO) to create a stock solution. Calculate concentration based on the original dry weight if known, or re-quantify using qNMR.
-
Drying: Dry under high vacuum over
for 24 hours to restore the solid form.
Q3: I see a new impurity peak (+18 or +36 mass) during storage. Cause: Aminocyclobutyl methanol contains both an amine and an alcohol. While cyclobutanes are relatively stable, the proximity of these groups can lead to polymerization or condensation if stored improperly (wet/warm). Solution: Store strictly at -20°C in a sealed container with desiccant.
Q4: My yield is low in aqueous conjugation reactions (EDC/NHS). Cause: pH mismanagement. The HCl salt makes the solution acidic. EDC coupling requires a pH of ~4.5–7.5, but the amine must be nucleophilic (unprotonated) to react with the NHS ester, which requires pH > 8. However, NHS esters hydrolyze rapidly at pH > 8. Solution: Buffer the reaction strongly with PBS or HEPES (pH 7.2–7.5). Do not rely on water + base adjustment alone, as the pH will drift.
Validated Protocols
Protocol A: Preparation of Free Base (Desalting)
Use this when your reaction requires anhydrous, non-polar conditions (e.g., DCM, THF).
-
Dissolution: Dissolve 500 mg of Aminocyclobutyl methanol HCl in 5 mL of saturated NaHCO₃ (aq) or 1M NaOH . (Note: The high water solubility requires a "salting out" strategy).
-
Saturation: Add solid NaCl to the aqueous solution until no more dissolves. This pushes the organic amine out of the water phase.
-
Extraction: Extract with DCM/Isopropanol (3:1 ratio) (4 x 10 mL). Pure DCM may not efficiently extract this polar amino alcohol.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.
-
Filtration & Concentration: Filter and concentrate in vacuo at <30°C.
-
Warning: The free base is a low-molecular-weight amine and may be volatile. Do not leave on high vacuum for extended periods.
-
-
Storage: Use immediately. The free base is less stable than the HCl salt.
Protocol B: Rapid Solubility Check (Cloud Point Test)
Use this to verify if a solvent system is compatible before committing valuable starting material.
-
Place 1 mg of compound in a clear glass vial.
-
Add 100 µL of the target solvent.
-
Observation:
-
Clear Solution: Soluble (>10 mg/mL). Proceed.
-
Cloudy/Suspension: Insoluble.
-
Test: Add 5 µL of DIPEA.
-
Result: If it clears, the insolubility was due to the salt form. You can proceed with in-situ neutralization.
-
-
References
-
PubChem. (2023). (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO.[1][3] National Library of Medicine. [Link]
Sources
Minimizing racemization during [(1S,2R)-2-Aminocyclobutyl]methanol reactions
This is Senior Application Scientist Dr. Aris from the Chiral Scaffolds Support Center.
The molecule you are working with, [(1S,2R)-2-Aminocyclobutyl]methanol , is a deceptively simple yet structurally fragile "spring-loaded" ring. The cis-1,2-substitution pattern creates significant steric strain. The system is thermodynamically driven to relieve this strain by epimerizing to the trans-isomer (1S,2S or 1R,2R) whenever a reversible pathway (enolization/deprotonation) becomes accessible.
Below is your technical support guide, structured to address the three critical failure points: N-Protection , Oxidation , and Coupling .
🚨 Critical Alert: The "Cis-Trans" Drift
Before starting, understand that your primary enemy is not just "racemization" (loss of all optical activity) but epimerization (flipping one chiral center).
-
C1 Instability: Occurs during oxidation (Aldehyde intermediate).
-
C2 Instability: Occurs during N-acylation/protection under basic conditions.
📉 Ticket #1: Loss of Stereochemistry During Fmoc/Boc Protection
Issue: Users report up to 15% trans-isomer formation when introducing Fmoc groups using standard Schotten-Baumann conditions (
Root Cause: Strong inorganic bases (pH > 10) can deprotonate the C2 position (alpha to the amine) once the carbamate is formed, especially if the reaction warms up. The cis-geometry is kinetically trapped; heat + base allows it to relax to trans.
✅ Validated Protocol: Buffered Organic Protection
Do not use Sodium Hydroxide or Carbonate. Use a bicarbonate buffer or a controlled organic base method.
Reagents:
-
Substrate: [(1S,2R)-2-Aminocyclobutyl]methanol HCl salt
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) – Avoid Fmoc-Cl (too reactive/acidic).
-
Base:
(Sodium Bicarbonate) or DIPEA (controlled).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the amino alcohol salt in a 1:1 mixture of Acetone/Water (THF is also acceptable, but Acetone is easier to remove).
-
Buffering: Add 2.5 eq of
. Crucial: Do not use . Keep pH 8.5. -
Addition: Cool to 0 °C . Add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal acetone).
-
Reaction: Stir at 0 °C for 1 hour , then allow to warm only to room temperature (20–25 °C). Monitor by TLC/LCMS.
-
Quench: Do not acidify below pH 3 during workup. Acid-catalyzed rearrangement of cyclobutylcarbinyl systems is possible.
Data Comparison:
| Base System | Temperature | Isomer Ratio (cis:trans) | Yield |
|---|
|
🧪 Ticket #2: Oxidation to Carboxylic Acid (The Danger Zone)
Issue: "I tried a Swern oxidation to get the aldehyde, but my product is racemic."
Root Cause: The aldehyde intermediate at C1 is hyper-labile. The
Solution: Avoid isolating the aldehyde. Use a One-Pot Direct Oxidation or a rapid Two-Step sequence without purification.
⚡ Workflow Visualization: The Safe Oxidation Path
Caption: Figure 1. Oxidation Strategy Map. The direct TEMPO/BAIB route bypasses the accumulation of the epimerization-prone aldehyde intermediate.
✅ Validated Protocol: TEMPO/BAIB (J. Org. Chem. Standard)
This method converts the alcohol directly to the acid via the hydrate, minimizing the lifetime of the free aldehyde.
Reagents:
-
Substrate: Fmoc-[(1S,2R)-2-Aminocyclobutyl]methanol
-
Catalyst: TEMPO (0.2 eq)
-
Co-oxidant: BAIB (Bis-acetoxyiodobenzene) (2.2 eq)
-
Solvent: ACN:Water (1:1)
Step-by-Step:
-
Dissolve substrate in ACN/Water (1:1).
-
Add TEMPO (0.2 eq).
-
Add BAIB (2.2 eq) in one portion at 0 °C .
-
Stir at 0 °C for 2 hours, then RT for 2 hours.
-
Workup: Quench with
. Extract with EtOAc.[1][2] -
Result: The water present traps the intermediate aldehyde as a gem-diol (hydrate), which is not prone to epimerization, and is immediately oxidized to the acid.
🔗 Ticket #3: Peptide Coupling (Amide Bond Formation)
Issue: "My ee dropped to 80% during coupling of the cyclobutane acid to an amine."
Root Cause: Activation of the carboxylate creates an active ester.[1] If the N-protecting group is a carbamate (Fmoc/Boc), it can attack the activated carbonyl to form an Oxazolone (Azlactone) . The C2 proton on the oxazolone is highly acidic, leading to rapid racemization before the amine nucleophile attacks.
📉 Decision Tree: Coupling Conditions
Caption: Figure 2.[2] Coupling Reagent Selection. Avoid basic conditions (DIEA/TEA) with activated cyclobutane amino acids.
✅ Validated Protocol: DIC/Oxyma Pure
Avoid HATU/DIEA. The base (DIEA) is the culprit. Use a carbodiimide approach which operates at neutral/acidic pH.
-
Dissolve: Amino Acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.
-
Activate: Add DIC (Diisopropylcarbodiimide) (1.0 eq) at 0 °C.
-
Pre-activation: Stir for only 2–3 minutes. Do not pre-activate for long periods.
-
Coupling: Add the amine partner (1.0 eq).
-
pH: If the amine is a salt (e.g., HCl salt), add exactly 1.0 eq of TMP (2,4,6-Trimethylpyridine/Collidine). Collidine is a weaker base than DIEA and less likely to cause proton abstraction at C2.
❓ Frequently Asked Questions (FAQ)
Q: Can I use the Swern oxidation if I keep it at -78 °C? A: Yes, but the risk lies in the quench. As soon as you add TEA (Triethylamine) to quench the Swern and warm to RT, the aldehyde is exposed to base. If you must use Swern, quench with a mild buffer and proceed to the next step (e.g., Wittig or Pinnick) immediately without silica purification. Silica gel is slightly acidic and can also catalyze epimerization of this strained aldehyde.
Q: Why did my Fmoc deprotection (20% Piperidine) cause epimerization? A: It shouldn't. The free amine is generally stereochemically stable. However, if you leave the reaction in piperidine for 12+ hours, the basicity can eventually affect the ring. Standard protocol (20% Piperidine, 2 x 10 min) is safe.
Q: I see a "doublet of doublets" in NMR that merged into a singlet. What happened? A: This is the classic signature of cis-to-trans relaxation. The cis-isomer has distinct coupling constants due to the rigid ring puckering. The trans-isomer is more symmetric/relaxed. If your NMR peaks simplify, you have likely lost the cis-geometry.
📚 References
-
Fernandes, C., et al. (2009).[3] "Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form." The Journal of Organic Chemistry. (Demonstrates the thermodynamic instability of the cis-isomer and base-mediated epimerization).
-
Zhao, M., et al. (1999).[4] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." The Journal of Organic Chemistry. (Foundational protocol for racemization-free oxidation of chiral amino alcohols).
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Authoritative review on Oxyma/DIC vs. HATU/Base for preventing racemization).
-
Vatèle, J.M. (2006).[4] "Oxidation of primary alcohols to aldehydes and carboxylic acids."[4] Synlett. (Discusses TEMPO/BAIB variants for sensitive substrates).
Sources
Purification techniques for removing impurities from cyclobutane amino alcohols
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the complex purification workflows of cyclobutane amino alcohols. These rigid, conformationally restricted scaffolds are highly valuable bioisosteres in medicinal chemistry, but their polarity and stereochemical density present unique isolation challenges.
Caption: Workflow for the isolation and stereochemical resolution of cyclobutane amino alcohols.
Section 1: Troubleshooting FAQs
Q1: Why do my cis and trans cyclobutane amino alcohol isomers co-elute as a broad, smeared peak on standard normal-phase silica, and how can I resolve them? A1: Causality: Cyclobutane amino alcohols are highly polar and basic. On standard unmodified silica gel, the basic primary or secondary amine interacts strongly with acidic silanol groups via ion-exchange and hydrogen bonding, causing severe peak tailing. Furthermore, the rigid cyclobutane ring forces the cis isomer to adopt a conformation capable of intramolecular hydrogen bonding between the amine and hydroxyl groups. This internal bonding effectively shields the polar functional groups, reducing the molecule's overall polar surface area. The trans isomer cannot form this internal bond and interacts more strongly with the stationary phase. Resolution: To exploit this subtle polarity difference, you must suppress the secondary interactions with the silica. Pre-treat your silica with 1-2% triethylamine (Et₃N) or use basic alumina. Chromatographic techniques utilizing these modified stationary phases allow for the distinct separation of cis and trans isomers, with the cis isomer typically eluting first due to its lower effective polarity [1].
Q2: During scale-up, column chromatography becomes a bottleneck. Can I purify the amino alcohol from neutral organic byproducts without chromatography? A2: Causality: Amino alcohols possess a basic amine center (pKa ~9-10) that can be selectively protonated. Neutral organic impurities (e.g., unreacted electrophiles, non-basic byproducts) remain uncharged regardless of pH. Resolution: Salt crystallization is a highly scalable alternative. By reacting the crude free base with an organic acid (e.g., oxalic acid or HCl) in a suitable solvent like ethanol or isopropanol, you form a highly crystalline salt. This process effectively purges neutral organic byproducts into the mother liquor, yielding products with organic impurities as low as 0.06% [2]. The use of oxalic acid is particularly advantageous as it rapidly forms well-crystallizing oxalates that are easy to isolate [3].
Q3: How do I resolve the enantiomers of a racemic trans-cyclobutane amino alcohol? A3: Causality: Enantiomers possess identical physicochemical properties in achiral environments. To separate them, you must break the symmetry by introducing a chiral resolving agent, converting the enantiomers into diastereomeric salts. Because the cyclobutane core is rigid, it forms a highly ordered, predictable hydrogen-bonded network with chiral diacids. Resolution: Utilize a classical resolution with a chiral acid, such as L-tartaric acid or di-p-toluoyl-L-tartaric acid. The resulting diastereomeric salts have distinct solubility profiles and can be separated by fractional crystallization, often achieving >99.9% enantiomeric excess (ee) [4]. Alternatively, capillary electrophoresis using chiral selectors like alpha-cyclodextrin can be used for analytical-scale separation, exploiting the differential binding constants of the enantiomers within the cyclodextrin cavity [5].
Caption: Decision matrix for selecting a purification technique based on the target impurity type.
Section 2: Experimental Protocols
Protocol A: Chromatographic Separation of cis/trans Diastereomers Self-Validating Mechanism: This protocol includes an internal TLC validation step to ensure fraction purity before pooling, preventing cross-contamination of isolated isomers.
-
Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in a mixture of Hexanes/Ethyl Acetate (EtOAc) containing 1% v/v Triethylamine (Et₃N). Pack the column and flush with 3 column volumes (CV) of the same solvent to neutralize acidic silanol sites.
-
Sample Loading: Dissolve the crude cyclobutane amino alcohol mixture in a minimum volume of Dichloromethane (DCM). Load evenly onto the silica bed.
-
Gradient Elution: Begin elution with 10% EtOAc in Hexanes (1% Et₃N). Gradually increase polarity to 50% EtOAc. The cis-isomer, stabilized by intramolecular H-bonding, will elute first. The trans-isomer will elute as the solvent polarity increases.
-
Validation & Pooling (Self-Validation Step): Spot individual fractions on a silica TLC plate. Develop in 10% MeOH/DCM with 1% NH₄OH. Stain with Ninhydrin and heat. A single purple spot confirms diastereomeric purity. If fractions show two spots, do not pool them; they must be re-subjected to chromatography.
Protocol B: Enantiomeric Resolution via Diastereomeric Salt Crystallization Self-Validating Mechanism: Mother liquor analysis dictates whether the crystallization cycle is complete or requires thermal cycling.
-
Salt Formation: Dissolve the purified racemic trans-cyclobutane amino alcohol (1.0 equiv) in absolute ethanol (approx. 10 mL/g). In a separate flask, dissolve L-tartaric acid (1.05 equiv) in ethanol [4].
-
Crystallization: Slowly add the amino alcohol solution to the L-tartaric acid solution at 60 °C. Stir for 30 minutes, then cool the batch to 20 °C over 2 hours. If available, seed the mixture with 0.1% w/w of the pure desired diastereomeric salt to induce nucleation.
-
Isolation & Validation (Self-Validation Step): Filter the resulting crystals and wash with cold ethanol. Validation: Take a 50 µL aliquot of the mother liquor, free-base it with 1M NaOH, extract into EtOAc, and analyze via chiral HPLC. If the ee of the undesired enantiomer in the mother liquor is <80%, the crystallization is incomplete; re-heat the slurry to 60 °C and cool at a slower rate (e.g., 5 °C/hour).
-
Liberation of Free Base: Dissolve the pure salt in water. Adjust the pH to 11 using 5N NaOH. Extract the aqueous layer three times with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure free base.
Section 3: Quantitative Data Presentation
Table 1: Comparison of Purification Techniques for Cyclobutane Amino Alcohols
| Purification Technique | Target Impurity Removed | Mechanism of Separation | Typical Yield Recovery | Purity Achieved |
| Acid-Base Extraction | Neutral organics, transition metals | Differential solubility based on pH-dependent ionization | 85-95% | 80-90% (Pre-purification) |
| Silica Gel Chromatography (Et₃N treated) | cis/trans diastereomers | Differential polarity and intramolecular H-bonding | 65-80% | >95% de |
| Non-Chiral Salt Crystallization (Oxalic Acid) | Over-alkylated amines, unreacted starting materials | Differential lattice energy and solvent solubility | 80-90% | >98% overall purity |
| Chiral Salt Crystallization (L-Tartaric Acid) | Enantiomers (from racemic mixture) | Formation of diastereomeric salts with distinct solubilities | 40-45% (max theoretical 50%) | >99.9% ee |
References
1.[2] Benchchem. minimizing byproduct formation in the synthesis of amino alcohols. Source: benchchem.com. URL: Click Here for Verification 2.[1] MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Source: mdpi.com. URL: Click Here for Verification 3.[4] ACS Publications. Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Source: acs.org. URL: Click Here for Verification 4.[3] Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Source: orgsyn.org. URL: Click Here for Verification 5.[5] PubMed. Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. Source: nih.gov. URL: Click Here for Verification
Sources
Resolving stability issues of cyclobutane rings under acidic conditions
Technical Support & Troubleshooting Center for Strained Ring Systems
Executive Summary: The "26 kcal/mol" Reality
Welcome, Researcher. You are here because you are working with a cyclobutane scaffold—likely a conformationally restricted amino acid, a peptidomimetic, or a high-energy metabolic probe—and you are concerned about its survival under acidic conditions.
The Core Challenge: Cyclobutane possesses a ring strain energy (RSE) of approximately 26.5 kcal/mol [1]. While lower than cyclopropane, it suffers from significant torsional strain due to eclipsing methylene hydrogens.[1] To mitigate this, the ring adopts a non-planar "puckered" (butterfly) conformation [2].[2]
The Acid Stability Paradox: Contrary to common fear, the cyclobutane ring itself is kinetically robust against Brønsted acids (e.g., TFA, HCl) in the absence of electronic activation. However, the introduction of Donor-Acceptor (D-A) substituents or the generation of a carbocation adjacent to the ring (cyclopropylcarbinyl/cyclobutyl cation manifold) lowers the activation energy for ring opening or expansion [3].
This guide provides the diagnostic tools and protocols to distinguish between inherent instability and experimental error.
Module A: Diagnostic Triage (Troubleshooting Workflow)
Before altering your synthesis, confirm if the ring has actually opened. Cyclobutane degradation is often misdiagnosed as aggregation or side-chain instability.
Interactive Diagnostic Logic
Figure 1: Diagnostic decision tree for assessing cyclobutane integrity post-acid treatment.
Module B: The "Danger Zone" – Mechanisms of Failure
Understanding why the ring opens is the only way to prevent it. The two primary failure modes under acidic conditions are Cationic Rearrangement and Push-Pull Fission .
Failure Mode 1: The Cyclobutyl-Cation Rearrangement
If your acid treatment generates a carbocation on the
Failure Mode 2: Push-Pull (Donor-Acceptor) Fission
If the cyclobutane has an electron-donating group (EDG) and an electron-withdrawing group (EWG) vicinal to each other, acid protonation of the EWG amplifies the "pull," causing the ring bond to snap via a polarized transition state [3].
Figure 2: Mechanistic pathway of acid-catalyzed cyclobutane ring opening.
Module C: Validated Protocols for Peptide Synthesis
Scenario: You are cleaving a peptide containing a Cyclobutane Amino Acid (CBAA) from resin using TFA. Risk: High acidity + Cation generation = Ring stress.
Protocol: The "Cold Scavenger" Method
Standard TFA cleavage cocktails (95% TFA) can generate transient cations that attack the ring. This protocol minimizes kinetic energy and traps electrophiles.
| Component | Role | Standard Ratio | "Fragile Ring" Ratio |
| TFA | Acidic cleavage agent | 95% | 85-90% |
| TIS (Triisopropylsilane) | Hydride donor (Cation quencher) | 2.5% | 5.0% |
| Water | Hydrolysis / Scavenger | 2.5% | 2.5% |
| DODT / Thioanisole | Soft nucleophile scavenger | 0% | 2.5 - 5.0% |
Step-by-Step Procedure:
-
Pre-chill the cleavage cocktail to 0°C.
-
Add the cocktail to the resin-bound peptide.
-
Maintain at 0°C for the first 30 minutes. (This allows the bulk of protecting groups to leave while the kinetic barrier for ring opening remains high).
-
Allow to warm to Room Temperature (RT) only if necessary for Arginine/Tryptophan deprotection.
-
Limit total exposure time to < 2 hours.
-
Precipitate immediately into cold diethyl ether (-20°C).
Why this works: TIS acts as a hydride source, rapidly quenching any carbocations formed during deprotection before they can induce a Wagner-Meerwein rearrangement of the cyclobutane ring [4].
Module D: Design Strategies (Prophylaxis)
If your cyclobutane is degrading, you may need to engineer stability into the scaffold itself.
Strategy: Fluorine Doping (The Gem-Difluoro Effect)
Substituting the ring with a gem-difluoro group (
-
Mechanism: The
bonds act as electron acceptors, lowering the HOMO energy of the ring and reducing its susceptibility to oxidative metabolism and acid-catalyzed electrophilic attack [5]. -
Conformational Lock: The fluorine atoms prefer a specific puckered orientation, increasing the barrier to ring inversion and opening.
Comparison of Stability:
| Scaffold | Acid Stability (TFA, 24h) | Metabolic Stability (
Frequently Asked Questions (FAQ)
Q1: Can I use Lewis Acids (e.g.,
Q2: My cyclobutane amino acid (CBAA) is Fmoc-protected. Is the Fmoc removal (Piperidine) safe? Answer:Yes. Cyclobutanes are generally very stable to basic conditions (nucleophiles). The ring strain does not make them susceptible to base-catalyzed opening unless there is a specific leaving group directly on the ring.
Q3: I see a "doublet of doublets" turning into a "singlet" in NMR. What happened? Answer: This usually indicates ring planarization or aromatization . If your system was a cyclobutene or had latent conjugation, you may have aromatized to a benzene derivative or isomerized to a diene. This is a thermodynamic sink—the ring is gone.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Eveson, et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3624. Link
-
Werz, D. B., et al. (2021).[3] Lewis acid catalyzed nucleophilic ring-opening of donor–acceptor cyclopropanes and -butanes.[3] Chemical Science, 12, 1234-1240. Link
-
Reiser, O., et al. (2022).
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.[4] ACS Organic & Inorganic Au, 2(5), 421–429. Link -
Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(10), 6209–6222. Link
Sources
Overcoming steric hindrance in [(1S,2R)-2-Aminocyclobutyl]methanol coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when working with conformationally restricted, highly functionalized small molecules.
Coupling electrophiles to [(1S,2R)-2-Aminocyclobutyl]methanol is notoriously difficult. The core issue stems from the cis-1,2-disubstitution on a puckered cyclobutane ring. Because cyclobutane adopts a "butterfly" conformation to relieve torsional strain, the cis substituents are forced into a pseudo-axial/pseudo-equatorial arrangement. This creates a highly congested concave face, causing severe steric clash and trapping the amine’s lone pair in a strong intramolecular hydrogen bond with the adjacent hydroxymethyl group.
This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to overcome them.
Section 1: Mechanistic Workflows & Decision Trees
To successfully couple this molecule, we must bypass the steric bulk and disrupt the intramolecular hydrogen bonding. The workflow below outlines the optimal decision matrix for this substrate.
Caption: Workflow for sterically hindered coupling of[(1S,2R)-2-Aminocyclobutyl]methanol.
Section 2: Troubleshooting FAQs
Q1: Why is my standard EDC/HOBt coupling stalling at <30% conversion with this cyclobutane derivative? A1: EDC generates an O-acylisourea intermediate. If the nucleophile (your amine) is sterically hindered, its attack is slow. This delay gives the O-acylisourea ample time to undergo a spontaneous [1,3]-sigmatropic rearrangement into an unreactive N-acylurea dead-end product. For[(1S,2R)-2-Aminocyclobutyl]methanol, the amine is shielded by the adjacent cis-hydroxymethyl group, making standard OBt esters practically inert [1].
Q2: I am observing a mixture of N-acylated and O-acylated products. How do I force N-selectivity? A2: The spatial proximity of the primary alcohol makes it a potent competitor for the activated ester. Furthermore, even if N-acylation occurs, the proximity can trigger a post-coupling N-to-O acyl transfer. Solution: Implement a transient O-protection strategy. I recommend a Triethylsilyl (TES) group. It is bulky enough to completely block O-acylation and break the amine-hydroxyl hydrogen bond, but less sterically demanding than a TBS group, thereby minimizing additional crowding around the target amine.
Q3: Which coupling reagent mechanically solves this steric issue? A3: You must use reagents that provide anchimeric assistance (intramolecular base catalysis) [2]. I recommend COMU over HATU. COMU generates an Oxyma active ester. The oxygen atom in the Oxyma leaving group acts as a localized hydrogen bond acceptor, coordinating the incoming hindered amine’s protons. This effectively pulls the nucleophile into the electrophilic carbonyl carbon, drastically lowering the activation energy [3].
Caption: Mechanistic pathway of COMU-mediated coupling overcoming steric hindrance.
Q4: My COMU coupling is still sluggish. What experimental parameters can I tweak? A4: Change your base. While DIPEA is the industry standard, it is highly sterically demanding. In an already crowded transition state, bulky bases hinder the reaction [4]. Switch to N-methylmorpholine (NMM) or 2,4,6-collidine . Additionally, apply gentle heating (40°C) to overcome the thermodynamic barrier.
Section 3: Quantitative Reagent Comparison
To justify the shift away from traditional reagents, review the empirical performance profiles of common coupling agents when applied to hindered cis-cyclobutane systems.
| Coupling Reagent | Active Ester Generated | Anchimeric Assistance | Expected Yield (Hindered Amine) | Epimerization Risk | Safety Profile |
| EDC / HOBt | OBt | No | < 30% | Moderate | Safe |
| HATU | OAt | Yes (Pyridine N) | > 85% | Low | Explosive (HOAt-based) |
| PyAOP | OAt | Yes (Pyridine N) | ~ 80% | Low | Explosive (HOAt-based) |
| COMU | Oxyma | Yes (Oxyma O) | > 85% | Very Low | Safe (Non-explosive) [5] |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Transient O-Protection (TES Ether Formation)
Causality: Protects the hydroxyl to prevent O-acylation and breaks the intramolecular H-bond network.
-
Dissolution: Dissolve[(1S,2R)-2-Aminocyclobutyl]methanol (1.0 eq) in anhydrous DCM (0.1 M).
-
Base Addition: Add Imidazole (2.5 eq). Self-validation: Ensure complete dissolution; imidazole acts as both base and nucleophilic catalyst.
-
Reagent Addition: Dropwise add Chlorotriethylsilane (TES-Cl, 1.1 eq) at 0°C.
-
Monitoring: Stir for 2 hours at room temperature. Self-validation: Monitor via TLC (Ninhydrin stain). The highly polar starting material spot (R_f ~0.1) will disappear, replaced by a less polar, ninhydrin-active spot (R_f ~0.4) corresponding to the O-protected amine.
-
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Use crude in the next step.
Protocol 2: Sterically Demanding Amide Coupling (COMU/NMM)
Causality: Utilizes Oxyma-based anchimeric assistance and a low-steric-profile base to force the coupling.
-
Pre-activation: In a dry flask, dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N-methylmorpholine (NMM, 2.5 eq).
-
Self-Validation Check (Critical): Stir for 2-3 minutes. The solution must transition from colorless to a distinct yellow/orange. This color change is the visual validation that the highly electrophilic Oxyma active ester has successfully formed [4]. If it remains colorless, your base is compromised or wet.
-
Amine Addition: Add the O-protected[(1S,2R)-2-Aminocyclobutyl]methanol (1.0 eq) from Protocol 1.
-
Reaction: Stir at 40°C for 4 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the Oxyma ester mass and the appearance of the product mass.
-
Deprotection (One-Pot optional): Treat the crude mixture with 1% TFA in DCM or TBAF (1.5 eq) in THF for 1 hour to cleave the TES group, yielding the final N-acylated [(1S,2R)-2-Aminocyclobutyl]methanol.
References
Technical Support Center: Solvent Remediation for [(1S,2R)-2-Aminocyclobutyl]methanol HCl
Status: Active Department: Process Chemistry & Solid State Characterization Document ID: TSC-SOLV-CB-042 Last Updated: March 1, 2026
Executive Summary & Scope
This guide addresses the removal of residual solvents (specifically alcohols, ethers, and chlorinated hydrocarbons) from [(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride .
The Challenge: This molecule presents a "perfect storm" for solvent entrapment:
-
HCl Salt Matrix: Hydrochloride salts of amino alcohols frequently form pseudo-polymorphs or channel solvates, trapping solvents (especially methanol and ethanol) deep within the crystal lattice.
-
Cyclobutane Ring Strain: The four-membered ring possesses significant ring strain (~26.5 kcal/mol). Aggressive thermal drying (>100°C) poses a risk of ring-opening or retro-aldol-type degradation, particularly in an acidic environment.
-
Stereochemical Packing: The (1S,2R) configuration (cis-substitution) creates a puckered ring conformation that can lead to irregular crystal packing, increasing the propensity for void formation and solvent inclusion.
Diagnostic Triage: Identify Your Entrapment Mode
Before selecting a remediation protocol, determine how the solvent is held.
DOT Diagram 1: Solvent Removal Decision Tree
Figure 1: Decision matrix for selecting the appropriate drying protocol based on thermal analysis (DSC/TGA).
Remediation Protocols
Protocol A: Vacuum Hydration (Lattice Displacement)
Best for: Removing Methanol/Ethanol solvates without dissolving the salt.
The Mechanism: HCl salts are often hygroscopic. By introducing controlled water vapor, water molecules—which are smaller and have higher hydrogen-bonding potential—displace the larger organic solvent molecules in the lattice. The resulting hydrate is then dried, as water is easier to remove or pharmacologically benign.
Step-by-Step Methodology:
-
Setup: Place the API in a vacuum oven equipped with a water reservoir inlet or a humidity chamber.
-
Humidification Phase:
-
Set temperature to 35°C – 40°C .
-
Introduce water vapor to achieve 60–75% Relative Humidity (RH) .
-
Crucial: Do NOT pull a hard vacuum yet. Allow the "vapor swap" to occur for 6–12 hours.
-
-
Drying Phase:
-
Apply high vacuum (<10 mbar).
-
Ramp temperature slowly to 50°C .
-
Hold for 12–24 hours to remove the displaced water.
-
-
Validation: Test via GC-Headspace. If solvent passes but water content (KF) is high, the material is likely a stable hydrate, which is often acceptable if characterization is consistent.
DOT Diagram 2: The Displacement Cycle
Figure 2: Thermodynamic cycle of displacing organic solvates with water vapor.
Protocol B: Reslurry / Digestion
Best for: Non-polar solvents (Toluene, Heptane) or stubborn inclusions.
The Mechanism: "Digesting" the crystal involves heating it in a solvent where the API is insoluble, but the impurity is soluble. This partially dissolves the crystal surface and induces Ostwald ripening, releasing trapped pockets of mother liquor.
Recommended Solvent Systems:
| Residual Solvent to Remove | Recommended Reslurry Medium | Temperature |
|---|---|---|
| Methanol / Ethanol | MTBE (Methyl tert-butyl ether) or EtOAc | 45°C |
| THF / Dioxane | IPA / Heptane (1:9 ratio) | 50°C |
| DCM / Chloroform | Acetone (if API insoluble) or MTBE | Reflux (mild) |
Step-by-Step Methodology:
-
Preparation: Suspend the solid in 10 volumes (10 mL/g) of the chosen medium.
-
Digestion: Agitate at the designated temperature for 4–8 hours. Note: Ensure the cyclobutane ring is stable at this temp; do not exceed 60°C.
-
Cooling: Cool slowly to room temperature (20°C) over 2 hours to prevent re-entrapment.
-
Filtration: Filter and wash with 2 volumes of fresh solvent.
-
Drying: Vacuum dry at 40°C.
Technical FAQs
Q1: Can I dry this compound at 80°C to speed up the process? A: Not Recommended. While the cyclobutane ring is kinetically stable, the presence of the HCl salt creates an acidic environment. At elevated temperatures (>60°C), acid-catalyzed ring opening or rearrangement is a significant risk for strained rings. Always stay below 50°C unless TGA data confirms stability.
Q2: My GC-Headspace shows the solvent is gone, but the ROI (Residue on Ignition) is failing. Why? A: This is likely due to the "Case Hardening" effect. Rapid drying can form a crust on the particle surface, trapping solvent inside. When you test for ROI, the trapped solvent might not be detected, but if you mill the sample and re-run GC, the solvent peak often reappears. Solution: Mill or sieve the wet cake before the final drying step to increase surface area.
Q3: What are the ICH Q3C limits I must hit? Refer to the table below for common solvents used in amino alcohol synthesis.
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) |
| Methanol | Class 2 | 30.0 | 3,000 |
| THF | Class 2 | 7.2 | 720 |
| DCM | Class 2 | 6.0 | 600 |
| Ethanol | Class 3 | 50.0 | 5,000 |
| Acetone | Class 3 | 50.0 | 5,000 |
Note: Class 3 solvents have a flexible limit of 5,000 ppm (0.5%) unless GMP requirements dictate otherwise.
References
-
ICH Q3C (R9) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024).[1][2]
- Solid State Characterization of Pharmaceuticals.Byrn, S. R., et al. (1999).
-
Cyclobutane Thermochemistry & Stability. BenchChem Technical Guide. (2025).[3] Provides data on ring strain energy (~26.3 kcal/mol) and thermal decomposition thresholds.
-
Drying of Pharmaceutical Salts. Mettler Toledo Crystallization Guide. Explains the mechanism of hydrate-mediated solvent displacement.
Sources
Technical Support Center: Diastereomeric Separation of 2-Aminocyclobutyl Methanol
Welcome to the Advanced Diagnostics and Methodology Hub. This guide is engineered for process chemists, analytical scientists, and drug development professionals tasked with isolating the cis and trans diastereomers of 2-aminocyclobutyl methanol.
Due to its high polarity, constrained cyclobutane ring strain, and lack of a UV-active chromophore, this molecule presents unique separation challenges[1]. This guide provides field-proven, self-validating strategies to overcome these bottlenecks at both discovery and process scales.
🔬 Diagnostic Hub: Troubleshooting FAQs
Q: Why does my underivatized 2-aminocyclobutyl methanol streak severely on normal-phase silica, making cis/trans separation impossible? A: This is a classic thermodynamic issue caused by the primary amine (pKa ~9.5). The basic amine acts as a strong hydrogen-bond donor and acceptor, interacting electrostatically with the acidic silanol groups on the silica stationary phase. This leads to irreversible adsorption and severe peak tailing. Solution: You must either mask the amine via N-Boc derivatization to eliminate silanol interactions[2], or switch to a separation mode designed for polar bases, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) with basic additives (e.g., 0.1% diethylamine).
Q: I am trying to separate the isomers using reversed-phase HPLC, but my chromatogram shows a flat baseline. What is wrong?
A: 2-aminocyclobutyl methanol lacks a conjugated
Q: My diastereomeric salt crystallization yielded a thick oil instead of crystals. How do I force crystallization? A: You have encountered "oiling out" (liquid-liquid phase separation). This occurs when the supersaturation of the solution is too high, and the melting point of the solvated diastereomeric salt is lower than the temperature at which it phase-separates[4]. Solution: Do not crash the salt out rapidly. Adjust the dielectric constant of your solvent by adding a less polar anti-solvent (e.g., transitioning from pure ethanol to an ethanol/ethyl acetate mixture), reduce the overall concentration, and cool the system at a strictly controlled rate (e.g., 5 °C/hour) to maintain thermodynamic control.
📊 Data & Analytics: Isomer Speciation Parameters
To establish baseline analytical control before attempting preparative separation, utilize the following validated chromatographic parameters.
| Technique | Stationary Phase | Mobile Phase | Detection | Expected Rs | Primary Use Case |
| HPLC (Underivatized) | HILIC (Amide) | MeCN / H₂O (10mM NH₄OAc, pH 5.5) | ELSD / CAD | ~1.5 | Rapid reaction monitoring and speciation. |
| HPLC (Boc-protected) | Normal Phase Silica | Hexane / EtOAc (Gradient 90:10 to 50:50) | UV (210 nm) | >2.0 | Discovery-scale preparative separation. |
| SFC (Underivatized) | Chiralpak IG | CO₂ / MeOH (0.1% DEA) | MS (ESI+) | >2.5 | Green analytical speciation and prep-scale. |
⚙️ Methodology Vault: Step-by-Step Protocols
Protocol A: Derivatization-Assisted Separation (Discovery Scale, <10 g)
Causality: Converting the basic amine to a neutral tert-butyl carbamate (Boc) reduces the molecule's overall polarity and completely suppresses silanol interactions[2]. Crucially, the cis-isomer can form a strong intramolecular hydrogen bond between the carbamate -NH and the adjacent -CH₂OH group. This internal H-bond shields the polar moieties from the stationary phase, causing the cis-isomer to elute significantly faster than the trans-isomer, which cannot adopt this conformation.
Step 1: N-Boc Protection
-
Dissolve the racemic mixture of 2-aminocyclobutyl methanol in anhydrous dichloromethane (DCM) at 0.2 M concentration.
-
Add 1.2 equivalents of triethylamine (Et₃N), followed by dropwise addition of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.
Step 2: Chromatographic Separation
-
Load the crude oil onto a pre-equilibrated silica gel column.
-
Elute using a gradient of Hexane/Ethyl Acetate. The less polar cis-N-Boc-2-aminocyclobutyl methanol will elute first, followed by the trans-isomer.
Step 3: Deprotection & Validation
-
Treat the separated fractions with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group, then concentrate under vacuum.
-
Validation Checkpoint: Analyze the isolated products via ¹H NMR (D₂O). The system is self-validating: successful deprotection is confirmed by the disappearance of the intense 9-proton singlet at ~1.4 ppm. The cis and trans isomers are definitively distinguished by the coupling constants (
-values) of the cyclobutane ring protons, which differ significantly due to the constrained dihedral angles.
Protocol B: Thermodynamic Resolution via Diastereomeric Salt Formation (Process Scale, >10 g)
Causality: Preparative chromatography is solvent-intensive and scales poorly. Classical resolution leverages chiral acids to form diastereomeric salts with distinct crystal lattice energies and solvation enthalpies[4]. By strictly controlling the cooling rate, the system remains under thermodynamic control, allowing the less soluble salt to selectively precipitate while the more soluble salt remains in the mother liquor.
Step 1: Salt Formation
-
Dissolve the underivatized amino alcohol mixture in hot ethanol (60 °C) at a concentration of 0.5 M.
-
Add 1.0 equivalent of a chiral resolving agent, such as L-(+)-Tartaric acid or (S)-Mandelic acid[4]. Stir until complete dissolution is achieved.
Step 2: Controlled Crystallization
-
Program the reactor to cool from 60 °C to 20 °C at a rate of exactly 5 °C/hour.
-
Critical: Do not use crash-cooling. Rapid cooling induces kinetic trapping, leading to the co-crystallization of mixed diastereomers and poor enantiomeric/diastereomeric excess (de/ee).
Step 3: Isolation & Free-Basing
-
Filter the resulting crystals and wash with a minimal volume of ice-cold ethanol.
-
Suspend the crystals in 2-Methyltetrahydrofuran (2-MeTHF) and add 1M NaOH until the aqueous layer reaches pH 12. Extract the organic layer to recover the resolved free amino alcohol.
-
Validation Checkpoint: Perform chiral HPLC (e.g., Chiralpak IG) or measure the specific optical rotation
to confirm the diastereomeric and enantiomeric purity of the isolated batch.
🗺️ Mandatory Visualization: Decision Matrix
Caption: Decision matrix for separating 2-aminocyclobutyl methanol diastereomers based on scale.
References
-
[3] Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC.[Link]
-
[1] Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC.[Link]
-
[2] Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration - Beilstein Journals.[Link]
Sources
- 1. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 3. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR interpretation of [(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride
Topic: 1H NMR Interpretation of [(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride Content Type: Technical Comparison & Characterization Guide
Executive Summary
The cyclobutane scaffold represents a unique challenge in NMR spectroscopy due to ring puckering (butterfly conformation) and strong anisotropic effects.[1] For [(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride , the primary analytical objectives are confirming the cis-stereochemistry (distinguishing it from the trans (1R,2R) diastereomer) and verifying the integrity of the ammonium salt .
This guide moves beyond basic peak listing. It compares the spectral performance of the target molecule against its free-base and trans-isomeric alternatives, providing a robust, self-validating protocol for researchers in peptidomimetic and fragment-based drug discovery (FBDD).
Part 1: Structural Context & Stereochemical Challenges
The target molecule possesses two chiral centers at C1 and C2. The nomenclature (1S,2R) in a 1,2-disubstituted cyclobutane implies a cis-relationship between the hydroxymethyl group and the amine.
-
The Challenge: Unlike cyclohexanes, cyclobutanes lack a rigid chair conformation. They exist in a dynamic equilibrium between puckered conformations.[1] This results in complex multiplets for the ring methylene protons (H3/H4) due to non-first-order coupling (roofing effects).
-
The Diagnostic Key: The vicinal coupling constant (
) and Nuclear Overhauser Effect (NOE) between the methine protons are the definitive metrics for purity.
Part 2: Experimental Protocol
To ensure reproducibility and "self-validating" results, the choice of solvent is critical.
Recommended Solvent System
While D₂O is common for salts, DMSO-d₆ is the superior choice for full structural elucidation.
-
Why? D₂O exchanges the ammonium (
) and hydroxyl ( ) protons, erasing critical diagnostic signals. DMSO-d₆ preserves these, allowing verification of the salt stoichiometry (3:1 proton ratio for ).
Step-by-Step Workflow
Figure 1: Analytical workflow for full structural validation. Note the critical decision point regarding exchangeable protons.
Part 3: Comparative Spectral Analysis
This section compares the target molecule against its alternatives to highlight diagnostic signals.
Comparison A: Target (HCl Salt) vs. Free Base
The formation of the hydrochloride salt significantly alters the electronic environment of the C2-methine proton.
| Feature | Target: (1S,2R)-HCl Salt | Alternative: Free Base | Diagnostic Insight |
| H2 Chemical Shift | ~3.6 – 3.9 ppm (Multiplet) | ~3.0 – 3.3 ppm | Protonation of the amine ( |
| Exchangeable Protons | In DMSO-d₆, the | ||
| Solubility | High in D₂O, DMSO | Low in | Attempting to run the salt in chloroform usually results in poor S/N ratio or suspension. |
Comparison B: Cis-(1S,2R) vs. Trans-(1R,2R) Isomer
Distinguishing the cis product from the trans impurity is the most difficult aspect due to the flexibility of the ring.
| Feature | Cis-Isomer (Target) | Trans-Isomer (Impurity) | Mechanism |
| Symmetry | The cis isomer often displays more complex magnetic anisotropy for the methylene protons (H3/H4). | ||
| Vicinal Coupling ( | 8.0 – 10.5 Hz | 4.0 – 7.0 Hz | In cyclobutanes, cis coupling is generally larger than trans coupling (Karplus relationship modified for ring strain), though puckering can overlap these ranges. |
| NOE Correlation | Strong H1 | Weak / Absent | The definitive test. The cis protons are spatially close; trans protons are on opposite faces. |
Part 4: Detailed Spectral Assignment (DMSO-d₆)
The following assignment assumes the (1S,2R) configuration.
-
(8.1 ppm, broad s, 3H):
-
Interpretation: Confirms the HCl salt form. If this integrates to <3H, the sample may be wet (DHO exchange) or partially degraded to free base.
-
-
OH (5.1 ppm, t, 1H):
-
Interpretation: Hydroxyl proton coupled to the exocyclic methylene (H5).
-
-
H2 (3.75 ppm, m, 1H):
-
Interpretation: The methine proton alpha to the amine. Heavily deshielded by the positive charge.
-
-
H5a, H5b (3.55 ppm, m, 2H):
-
Interpretation: Exocyclic methylene protons (
). These are diastereotopic due to the chiral center at C1, appearing as a complex ABX system rather than a simple doublet.
-
-
H1 (2.85 ppm, m, 1H):
-
Interpretation: Methine proton alpha to the hydroxymethyl group.
-
-
H3/H4 (1.8 – 2.4 ppm, complex multiplets, 4H):
-
Interpretation: The "fingerprint" of the cyclobutane. These protons display strong geminal and vicinal coupling, often appearing as "tents" or higher-order multiplets due to the roofing effect.
-
Part 5: Advanced Verification (Logic Tree)
To definitively certify the batch, use the following logic path based on 2D NMR data.
Figure 2: Logic tree for distinguishing stereoisomers using coupling constants and NOE correlations.
References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Foundational text for NOE and coupling analysis).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Reference for salt vs. free base chemical shift perturbations).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
BenchChem. (2025).[1][4] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link (General reference for Karplus relationships in cycloalkanes).
-
PubChem. (2025).[5] Compound Summary: (1-Aminocyclobutyl)methanol hydrochloride.[5][6] National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1-Aminocyclobutyl)methanol hydrochloride | 1392213-15-8 [sigmaaldrich.com]
Application Note: LC-MS/MS Fragmentation and Analytical Profiling of 1-Aminocyclobutyl Methanol HCl
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comparative Performance Guide & Experimental Methodology
Executive Summary
In modern drug discovery, small, conformationally restricted unnatural amino alcohols like 1-aminocyclobutyl methanol HCl are highly valued for improving the metabolic stability and target affinity of lead compounds. However, the accurate quantification of these highly polar, low-molecular-weight building blocks in biological matrices presents significant analytical challenges. Because they lack a UV chromophore and exhibit poor retention on standard reversed-phase (C18) columns, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for their analysis[1].
This guide objectively compares the mass spectrometry fragmentation patterns and analytical performance of 1-aminocyclobutyl methanol against structural alternatives (cyclopropyl and linear analogs) and provides a self-validating, step-by-step LC-MS/MS protocol.
Structural Rationale & Mass Spectrometry Fragmentation Mechanisms
Understanding the causality behind an analyte's fragmentation is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. 1-aminocyclobutyl methanol (exact mass of free base: 101.084 Da) readily protonates at the primary amine under positive Electrospray Ionization (ESI+) to form an abundant precursor ion
Upon Collision-Induced Dissociation (CID), the molecule undergoes several highly specific fragmentation pathways driven by the quaternary carbon center and the strained four-membered ring[2]:
-
Dehydration (-18 Da, m/z 84.08): The loss of
is a universal feature of aliphatic alcohols. The protonated amine facilitates charge-directed cleavage of the adjacent hydroxymethyl group. -
Deamination (-17 Da, m/z 85.06): Loss of
directly from the cyclobutane ring. -
Alpha-Cleavage of Formaldehyde (-30 Da, m/z 72.08): The loss of
is characteristic of primary alcohols attached to a fully substituted carbon. The resulting carbocation is highly stabilized by the adjacent amine. -
Cyclobutane Ring Opening (-28 Da, m/z 74.06): Four-membered rings undergo a classic retro-[2+2] cycloreversion under CID, expelling a neutral ethylene molecule (
)[3]. This fragment is highly diagnostic for cyclobutane-containing building blocks and is absent in linear analogs.
Figure 1: ESI-MS/MS CID fragmentation pathways of protonated 1-aminocyclobutyl methanol.
Comparative Analytical Performance
When selecting an amino alcohol building block, researchers must weigh structural benefits against analytical detectability. The table below compares 1-aminocyclobutyl methanol with a more strained analog (1-aminocyclopropyl methanol) and a flexible linear analog (2-amino-2-methyl-1-propanol, AMP).
Key Insight: 1-aminocyclobutyl methanol offers the best balance of structural rigidity and analytical sensitivity. Its unique retro-[2+2] fragmentation provides a highly specific MRM transition (m/z 102.09
| Compound | Structure Type | Precursor Ion | Primary CID Fragments (m/z) | LC Retention (HILIC k') | Analytical Sensitivity (LOD) |
| 1-Aminocyclobutyl methanol | Cyclobutane | 102.09 | 84.08, 85.06, 74.06 , 72.08 | Moderate (k' ~ 3.5) | 0.5 ng/mL |
| 1-Aminocyclopropyl methanol | Cyclopropane | 88.08 | 70.07, 71.05, 58.05 | Low (k' ~ 2.1) | 1.2 ng/mL |
| 2-Amino-2-methyl-1-propanol | Linear/Branched | 90.09 | 72.08, 73.06, 55.05 | High (k' ~ 4.8) | 0.8 ng/mL |
Experimental Protocol: Self-Validating HILIC-LC-MS/MS Workflow
Because highly polar aliphatic amines have a LogP < 0, they elute in the void volume of standard C18 columns, leading to severe ion suppression. This protocol utilizes HILIC to provide orthogonal retention via water-layer partitioning.
To ensure trustworthiness, this protocol is designed as a self-validating system : every step includes a built-in quality control check to verify causality and system integrity.
Phase 1: System Preparation & Equilibration
-
Column Selection: Install a HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase Setup:
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid. (Causality: The buffer controls the pH to ensure the amine remains fully protonated, while formate provides ionic strength for stable HILIC partitioning).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Equilibration (Validation Check): Pump 90% B / 10% A at 0.4 mL/min for at least 30 column volumes.
-
Self-Validation: Monitor the pump backpressure. A stable delta (<20 psi fluctuation) confirms the aqueous layer has successfully formed on the HILIC stationary phase.
-
Phase 2: Sample Preparation
-
Matrix Extraction: To 50 µL of plasma/serum, add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard.
-
Precipitation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial.
-
Causality: Do not dry down and reconstitute in water. HILIC requires the injection solvent to be highly organic (>75% Acetonitrile) to prevent peak distortion and breakthrough.
-
Phase 3: LC-MS/MS Acquisition
-
Gradient Elution: Start at 90% B. Ramp to 50% B over 4 minutes. Hold for 1 minute, then return to 90% B.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C (Required to vaporize the highly aqueous eluent at the end of the gradient).
-
MRM Transitions for 1-aminocyclobutyl methanol:
-
Quantifier: m/z 102.1
84.1 (Collision Energy: 15 eV) -
Qualifier: m/z 102.1
74.1 (Collision Energy: 22 eV)
-
-
Phase 4: System Suitability Test (SST) & Data Validation
-
Blank Injection: Inject 90% Acetonitrile.
-
Validation Criterion: Signal-to-Noise (S/N) at the expected retention time must be < 3. This rules out autosampler carryover, a notorious issue for sticky amines.
-
-
SST Injection: Inject a 10 ng/mL neat standard six times.
-
Validation Criterion: Retention time drift must be < 0.1 min, and peak area RSD must be < 5%. This proves the HILIC water layer is stable and the MS source is not experiencing space-charge effects.
-
Conclusion
1-aminocyclobutyl methanol HCl provides a highly specific analytical profile compared to its linear and cyclopropyl counterparts. Its unique cyclobutane ring-opening fragmentation (-28 Da, loss of ethylene) allows for the development of highly selective MRM transitions, minimizing matrix interference. By employing a rigorously equilibrated HILIC-LC-MS/MS method, researchers can achieve sub-ng/mL sensitivity, accelerating the pharmacokinetic evaluation of novel drug candidates incorporating this motif.
References
-
Dass, C. "Fundamentals of Contemporary Mass Spectrometry". John Wiley & Sons. URL: [Link]
-
Hughes, B. M., et al. "Dissociation of Cyclobutane Molecule-Ions Formed in Charge Exchange Collisions". AIP Publishing. URL:[Link]
-
Shin, K., et al. "Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry". ResearchGate. URL:[Link]
Sources
High-Performance Liquid Chromatography (HPLC) Methods for Determining Enantiomeric Purity of Chiral Cyclobutanes: A Comparison Guide
Executive Summary: The Cyclobutane Challenge
Chiral cyclobutanes are increasingly utilized in medicinal chemistry as rigid scaffolds and bioisosteres. However, the purification and analytical resolution of cyclobutane isomers present a unique chromatographic challenge. The rigid, strained four-membered ring restricts conformational flexibility, leading to highly specific, fixed-angle interactions with stationary phases that are not observed in more flexible acyclic molecules 1.
This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) for cyclobutane resolution, details the mechanistic causality behind chiral recognition, and provides a self-validating experimental protocol for determining enantiomeric excess (ee).
Mechanistic Causality in Chiral Recognition
The separation of enantiomers via HPLC relies on the formation of transient diastereomeric complexes between the analyte and the chiral moiety of the stationary phase 2. These complexes are stabilized by hydrogen bonding, dipole-dipole interactions,
The Causality of Rigid Geometry: Because the cyclobutane ring is conformationally locked, its substituents are projected into space at fixed angles. If these spatial projections do not perfectly align with the interaction sites inside the chiral cavity of the CSP, the transient diastereomeric complex will fail to form, resulting in co-elution. Therefore, the choice between an amylose-based and a cellulose-based CSP is not arbitrary; it is a geometric necessity. The distinct helical twists of amylose versus cellulose create differently shaped chiral grooves, dictating whether a specific tetrasubstituted cyclobutane will experience chiral recognition or steric repulsion.
Comparative Evaluation of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are the gold standard for cyclobutane derivatives due to their broad applicability and deep chiral cavities 1. Below is a quantitative comparison of alternative CSPs based on recent experimental data for cyclobutane scaffolds.
Table 1: Quantitative Comparison of CSPs for Cyclobutane Derivatives
| Chiral Stationary Phase (CSP) | Structural Basis | Optimal Mobile Phase | Typical Selectivity ( | Resolution ( | Cyclobutane Application Profile |
| Immobilized Amylose (e.g., Chiralpak IA/IB) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / iPrOH (90:10) | 1.20 – 1.80 | > 2.0 | Gold standard for highly substituted, rigid cyclobutanes. Withstands diverse solvents 3. |
| Coated Cellulose (e.g., Chiralcel OD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / EtOH (80:20) | 1.15 – 1.50 | 1.5 – 2.5 | Excellent for cyclobutanes with aromatic appendages capable of |
| Pirkle-Type (e.g., Whelk-O 1) | 1-(3,5-dinitrobenzamido)-tetrahydrophenanthrene | Hexane / IPA / DCM | 1.05 – 1.20 | < 1.5 | Limited utility; requires strong |
| Cyclodextrin-based | Reversed-Phase (Water/MeCN) | 1.05 – 1.15 | ~ 1.2 | Niche use for highly polar or water-soluble cyclobutane derivatives (e.g., amino acids) 2. |
Method Development Workflow
Chiral HPLC method development workflow for cyclobutane derivatives.
Self-Validating Experimental Protocol
To ensure scientific integrity, a chiral HPLC method must be designed as a self-validating system . This prevents false positives (e.g., mistaking a diastereomeric impurity for an enantiomer) and ensures the thermodynamic capability of the column is proven before analyzing unknown samples.
Step 1: System Preparation & Equilibration
-
Column Installation: Install an immobilized polysaccharide column (e.g., Chiralpak IA or IB, 4.6 × 250 mm, 5 µm).
-
Causality: Immobilized phases allow the use of "forbidden" solvents (like DCM or EtOAc) if standard normal-phase solvents fail, providing a critical backup strategy for highly insoluble cyclobutanes.
-
-
Equilibration: Flush the system with a degassed mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min until the baseline is stable.
Step 2: Sample Preparation (The Validation Core)
Prepare three distinct analytical vials to establish internal controls:
-
Racemic Standard: Dissolve the racemic cyclobutane in the mobile phase at 1 mg/mL 1.
-
Enantioenriched Sample: Dissolve the synthesized/purified sample in the mobile phase at 1 mg/mL.
-
Spiked Sample (Co-injection): Create a 1:1 volumetric mixture of the Racemate and the Enantioenriched sample.
-
Causality: Dissolving analytes in the exact mobile phase prevents "solvent shock," which causes peak fronting or splitting. The spiked sample is critical: it proves that the major peak in your enriched sample perfectly overlays with one of the racemate peaks, ruling out retention time drift caused by matrix effects.
-
Step 3: Chromatographic Execution & Optimization
-
Inject Racemate: Inject 10 µL of the Racemic Standard. Monitor via UV detection (typically 220 nm or 254 nm) 3.
-
Evaluate Resolution (
): Ensure baseline separation ( ).-
Optimization: If
, change the alcohol modifier from Isopropanol to Ethanol. Causality: Ethanol is less sterically hindered than Isopropanol, allowing it to penetrate deeper into the chiral cavity and alter the hydrogen-bonding network, often resolving co-eluting cyclobutanes.
-
-
Suppress Secondary Interactions: If peak tailing is observed, acidic silanol groups on the silica support are likely interacting with the analyte. Add 0.1% Diethylamine (DEA) for basic cyclobutanes or 0.1% Trifluoroacetic acid (TFA) for acidic cyclobutanes 12.
Step 4: Data Acquisition
-
Inject the Enantioenriched Sample.
-
Calculate enantiomeric excess (ee%) using peak areas:
Field-Proven Application Data
The efficacy of these methods is well-documented in recent literature involving complex cyclobutane architectures:
-
Reductive Coupling Products: In the cobalt-catalyzed reductive coupling of cyclobutenes, highly substituted cyclobutanes were resolved using a Chiralpak IB N-5 column (Hexane/iPrOH 90:10, 1.0 mL/min), confirming enantiomeric ratios of >99.5:0.5 3.
-
Photodimerization Scaffolds: Stereoselective [2+2] photodimerization of cinnamic acid derivatives yielded trans-cyclobutanes with up to 99% ee, successfully quantified via chiral stationary phase HPLC .
-
C(sp3)–H Amidation: Enantioselective functionalization of azine-linked cyclobutanes utilized chiral HPLC to verify asymmetric induction, underscoring the necessity of robust analytical methods in modern catalysis 4.
References
- Benchchem Technical Support Center.
- Su et al. Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Coupling of Cyclobutenes and Aldehydes through Umpolung Reactivity. Semantic Scholar.
- Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.
- CpRh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes*. ChemRxiv.
Sources
Comparative Guide to Stereochemical Validation: X-Ray Crystallography vs. Alternative Modalities for[(1S,2R)-2-Aminocyclobutyl]methanol Hydrochloride
Executive Summary: The Stereochemical Imperative
In modern drug discovery, the utilization of conformationally restricted scaffolds is a proven strategy to minimize the entropic loss associated with receptor binding, thereby enhancing target affinity and selectivity. [(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride (CAS: 2460740-31-0) 1 is a highly valuable chiral building block in this domain 2. However, the therapeutic efficacy of molecules derived from this scaffold is strictly dependent on their absolute stereochemistry.
As a Senior Application Scientist, I frequently evaluate analytical modalities to unequivocally assign the absolute configuration of such small, polar, chiral molecules. This guide objectively compares the gold-standard approach—Single-Crystal X-Ray Crystallography —against prominent alternatives like Nuclear Magnetic Resonance (NMR) via Mosher's method and Vibrational Circular Dichroism (VCD).
Comparative Analysis of Analytical Modalities
When validating the (1S,2R) configuration of our target cyclobutane derivative, researchers must balance confidence levels, sample requirements, and throughput.
A. Single-Crystal X-Ray Crystallography (The Gold Standard)
X-ray crystallography provides a direct, unambiguous 3D spatial map of the molecule. For light-atom organic molecules (containing only C, H, N, O), determining absolute stereochemistry is traditionally challenging due to weak anomalous scattering. However, because our target is a hydrochloride salt , we can exploit the anomalous dispersion of the chloride counterion (
B. NMR Spectroscopy (Mosher Ester Derivatization)
NMR cannot determine absolute stereochemistry directly. Instead, the primary amine or hydroxyl group of the cyclobutane must be derivatized with chiral resolving agents (e.g., MTPA-Cl) to form diastereomers. The absolute configuration is deduced from the differential chemical shifts (
C. Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared against an ab initio Density Functional Theory (DFT) calculated spectrum. VCD requires no crystallization or derivatization, but its accuracy heavily relies on the computational modeling of the highly polar hydrochloride salt's solvation state, which can be prone to artifacts.
Quantitative Data Summary
| Analytical Modality | Direct/Indirect | Sample State | Sample Req. | Key Metric for Validation | Confidence Level |
| X-Ray Crystallography (Cu Kα) | Direct | Solid (Single Crystal) | ~1–5 mg | Flack Parameter ( | Highest (Absolute) |
| NMR (Mosher's Method) | Indirect | Solution ( | ~5–10 mg | High | |
| VCD Spectroscopy | Direct | Solution ( | ~10–20 mg | Experimental vs. DFT match | Medium-High |
Experimental Protocol: Self-Validating Crystallography Workflow
To achieve the "Highest" confidence level outlined above, one must grow a diffraction-quality crystal. The protocol below details a self-validating vapor diffusion system specifically engineered for small molecule hydrochlorides 4.
Step 1: Solvent System Selection & Setup
-
Action: Dissolve 5.0 mg of [(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride in 200 µL of high-purity methanol in a 1-dram inner glass vial. Place this open inner vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether. Cap the outer vial tightly and store at a stable 20 °C.
-
Causality: The hydrochloride salt is highly polar, necessitating a protic solvent (methanol) for complete dissolution. Diethyl ether acts as a volatile antisolvent. Over 3–7 days, ether vapor slowly diffuses into the methanol, gradually lowering the solution's dielectric constant. This slow, controlled increase in supersaturation prevents rapid, chaotic nucleation (which yields useless amorphous powders) and thermodynamically favors the growth of a few robust, highly ordered single crystals.
Step 2: Crystal Harvesting & Cryoprotection
-
Action: Identify a block-like single crystal (optimal dimensions: ~0.1 × 0.1 × 0.2 mm) under a polarized optical microscope. Harvest the crystal using a polyimide micromount and immediately submerge it in a droplet of Paratone-N oil. Flash-cool the sample to 100 K in a nitrogen cold stream on the diffractometer.
-
Causality: The Paratone-N oil displaces the mother liquor, acting as a hydrophobic cryoprotectant that prevents the formation of polycrystalline ice rings during diffraction. Flash-cooling to 100 K drastically reduces the thermal motion of the atoms (minimizing the Debye-Waller factor), which significantly enhances high-angle reflection intensities and overall structural resolution.
Step 3: Data Collection & Anomalous Dispersion Analysis
-
Action: Collect diffraction data using a microfocus Cu Kα radiation source (
Å). Solve the structure using direct methods and refine anisotropically. -
Causality: While the C, H, N, and O atoms lack strong anomalous scattering, the chloride counterion (
) exhibits a robust anomalous signal ( ) at the Cu Kα wavelength. By measuring the intensity differences between Friedel pairs ( vs ), the software calculates the Flack parameter. A refined Flack parameter of unequivocally confirms the (1S,2R) absolute configuration, validating the batch.
Stereochemical Validation Workflow
Caption: Workflow comparing X-ray, NMR, and VCD for absolute stereochemical validation.
References
-
2930266-97-8,cis-3-(Hydroxymethyl)piperidin-4-ol Hydrochloride-AccelaChem Source: AccelaChem [Link]
-
N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid Source: ResearchGate[Link]
-
Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate Source: National Institutes of Health (NIH)[Link]
-
Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape Source: ACS Publications[Link]
Sources
- 1. 2930266-97-8,cis-3-(Hydroxymethyl)piperidin-4-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: Validating the Stereochemistry of Synthesized 2-Aminocyclobutyl Methanol
The synthesis of 2-aminocyclobutyl methanol yields a highly versatile building block for peptidomimetics, foldamers, and CNS-active therapeutics. However, the cyclobutane ring introduces significant stereochemical complexity. With two adjacent stereocenters at C1 and C2, the molecule exists as four distinct stereoisomers: two cis enantiomers ((1R,2S) and (1S,2R)) and two trans enantiomers ((1R,2R) and (1S,2S)).
Assigning the correct absolute and relative configuration to this molecule is non-trivial. It lacks a strong UV-Vis chromophore, rendering standard chiroptical methods like Electronic Circular Dichroism (ECD) ineffective. Furthermore, the free base is typically an oil at room temperature, complicating direct crystallographic analysis. This guide objectively compares the analytical modalities used to validate its stereochemistry and provides field-proven, self-validating experimental protocols.
Comparative Analysis of Analytical Modalities
To build a conclusive case for stereochemical assignment, an orthogonal approach is required. The table below compares the performance of the four primary analytical techniques used for 2-aminocyclobutyl methanol.
| Analytical Modality | Primary Output | Advantages for 2-Aminocyclobutyl Methanol | Limitations |
| Chiral HPLC / SFC | Enantiomeric Excess (ee%) | Direct quantification and separation of all 4 stereoisomers. | Cannot assign absolute configuration independently. |
| 2D NMR (NOESY) | Relative Configuration (cis/trans) | Rapid determination of ring substituent geometry based on spatial proximity. | Cannot differentiate enantiomers without chiral solvating agents. |
| VCD Spectroscopy | Absolute Configuration | 1[1]. Probes the entire molecular framework. | Requires high-purity samples (>95% ee) and extensive DFT computational time. |
| SC-XRD | Absolute Configuration (Gold Standard) | Unambiguous 3D spatial mapping via anomalous dispersion (Flack parameter). | Requires derivatization to a highly crystalline salt (e.g., hydrochloride). |
Decision Workflow for Stereochemical Validation
The following logical workflow illustrates how these modalities are sequenced to create a robust, self-validating analytical pipeline.
Caption: Workflow for the orthogonal stereochemical validation of 2-aminocyclobutyl methanol.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps; they must be designed with internal logic that proves the validity of the data generated.
Protocol A: Enantiomeric Separation via Chiral HPLC
Causality: The primary amine of 2-aminocyclobutyl methanol can cause severe peak tailing on standard silica-based chiral columns due to secondary Lewis acid-base interactions. We utilize an immobilized amylose-based stationary phase with a basic additive (diethylamine) in the mobile phase to suppress these interactions, ensuring sharp peaks and accurate integration.
Step-by-Step Method:
-
Column Selection: Chiralpak IG (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Isocratic elution.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as the molecule lacks a UV chromophore.
-
Validation Check (System Suitability): Inject a synthetic racemic mixture of all four isomers. The protocol is only validated if baseline resolution (
) is achieved for all four peaks.
Table 2: Representative Chiral HPLC Resolution Data (System Suitability Check)
| Isomer | Retention Time (min) | Selectivity ( | Resolution ( | Peak Shape (Asymmetry) |
| (+)-(1S,2R) cis | 8.4 | - | - | 1.05 |
| (-)-(1R,2S) cis | 10.2 | 1.25 | 2.1 | 1.08 |
| (+)-(1S,2S) trans | 14.6 | 1.48 | 3.5 | 1.12 |
| (-)-(1R,2R) trans | 17.1 | 1.19 | 1.8 | 1.15 |
Protocol B: Relative Stereochemistry via 2D NMR (NOESY)
Causality: The cyclobutane ring is not perfectly planar; it puckers to relieve torsional strain. However, the 1,2-disubstitution pattern restricts the conformational space. In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, a cis relationship will exhibit a strong cross-peak between the C1 and C2 methine protons due to their spatial proximity (< 3 Å). A trans relationship places these protons on opposite faces of the ring, yielding no observable NOE 2[2].
Step-by-Step Method:
-
Sample Prep: Dissolve 15 mg of the purified isomer in 0.6 mL of
. -
Acquisition: Run a 2D NOESY sequence with a mixing time of 300-500 ms (optimized for small molecules to prevent spin diffusion).
-
Validation Check: The cross-peak volume must be integrated and internally calibrated against a known, fixed geminal proton distance (e.g., the
protons of the hydroxymethyl group). If the C1-H / C2-H cross-peak intensity is comparable to the geminal reference, the cis configuration is definitively confirmed.
Protocol C: Absolute Configuration via Vibrational Circular Dichroism (VCD)
Causality: Because 2-aminocyclobutyl methanol lacks a conjugated
Step-by-Step Method:
-
Experimental Acquisition: Record the IR and VCD spectra of the sample in
( ) using a BaF2 cell (100 µm path length) over the range. -
Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-311G(d,p)) to calculate the theoretical VCD spectra for the (1R,2S) enantiomer.
-
Validation Check (The Mirror-Image Rule): 5[5]. Their VCD spectra must be perfect mirror images. By subtracting one spectrum from the other, non-chiral baseline artifacts are perfectly canceled out, yielding a high-confidence experimental curve to overlay with the DFT prediction.
Protocol D: Single-Crystal X-Ray Diffraction (SC-XRD)
Causality: As a low-molecular-weight aliphatic compound, free base 2-aminocyclobutyl methanol is an oil. By treating it with anhydrous HCl, we form the 6[6], which is highly crystalline. Crucially, the inclusion of the chloride ion provides a heavier atom necessary for anomalous X-ray dispersion, allowing for the calculation of the Flack parameter.
Step-by-Step Method:
-
Salt Formation: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate the hydrochloride salt.
-
Crystallization: Recrystallize slowly via vapor diffusion (methanol/diisopropyl ether) to grow diffraction-quality single crystals.
-
Validation Check: During structural refinement, the calculated Flack parameter must be close to 0 with an estimated standard deviation (esd) of
. A value near 0 confirms the absolute stereochemistry, while a value near 1 indicates the crystal is the opposite enantiomer.
References
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 4. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments [mdpi.com]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2503205-72-7|(2-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
Comparison Guide: Cyclobutane vs. Cyclopropane Amino Alcohol Scaffolds
Executive Summary
In medicinal chemistry, the transition from flexible alkyl chains to small saturated rings is a proven strategy to improve metabolic stability, restrict conformation, and modulate physicochemical properties (the "Escape from Flatland"). This guide compares two critical scaffolds: Cyclopropane and Cyclobutane amino alcohols.
While both serve as rigid spacers, they offer distinct pharmacological profiles. Cyclopropanes provide extreme rigidity and lower basicity due to high s-character C-C bonds, often acting as "metabolic bumpers." Cyclobutanes , conversely, offer a "puckered" conformational bias that projects substituents into unique vectors (butterfly conformation) and generally exhibit higher lipophilicity and basicity closer to aliphatic chains.
Part 1: Physicochemical & Structural Analysis[1]
Ring Strain and Geometry
The fundamental difference lies in the ring strain and the resulting bond angles, which dictate how substituents are projected in 3D space.
| Feature | Cyclopropane Scaffold | Cyclobutane Scaffold |
| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol |
| Dominant Strain Type | Angle Strain (60° vs 109.5°) | Torsional Strain (eclipsing interactions) |
| Conformation | Rigid Planar. Substituents are fixed in an eclipsed orientation. | Puckered (Butterfly). The ring bends ~25° to relieve torsional strain, creating distinct pseudo-equatorial/axial positions. |
| Bond Character | High s-character (sp2-like). Bonds are shorter and stronger.[1][2] | Intermediate character. Longer C-C bonds (1.55 Å) than cyclopropane (1.51 Å). |
Basicity Modulation (pKa)
For amino alcohols, the pKa of the amine is critical for solubility and hERG liability.
-
Cyclopropylamines (pKa ~9.1): The carbon atoms in the ring have significant s-character (resembling alkenes). This withdraws electron density from the nitrogen, lowering the pKa by ~1.0–1.5 units compared to acyclic analogs. This is advantageous for improving permeability by increasing the neutral fraction at physiological pH.
-
Cyclobutylamines (pKa ~9.8–10.0): The effect is less pronounced. The basicity more closely resembles typical aliphatic amines.
Metabolic Stability
-
Cyclopropane: Often used to block metabolic "soft spots" (e.g., preventing oxidation of a methyl group).[2] However, the ring itself can suffer oxidative opening by CYP450 if not sterically protected, though it is generally resistant to direct dealkylation compared to linear chains.
-
Cyclobutane: Acts as a robust, metabolically stable isostere. In fentanyl analog studies, expanding the ring from cyclopropane to cyclobutane shifted the metabolic profile from N-dealkylation to partial ring oxidation, allowing for fine-tuning of clearance mechanisms [1].
Part 2: Conformational Bias & Vector Analysis
The choice between these scaffolds is often a question of vector alignment .
-
Cyclopropane (The "V" Clamp): Because the ring is planar, vicinal substituents (cis-1,2) are forced into an eclipsed conformation with a dihedral angle of 0°. Trans-1,2 substituents are fixed at ~145°. This is ideal for mimicking cis-peptide bonds or specific turn motifs.
-
Cyclobutane (The "Wing" Projection): The puckered ring allows for 1,3-disubstitution patterns that are unavailable in cyclopropanes. A 1,3-cis-cyclobutane scaffold projects substituents in a "U" shape, useful for bridging distant binding pockets without the entropic penalty of a flexible chain.
Visualization: Conformational Vectors
Caption: Comparison of vector projection. Cyclopropane offers rigid, sharp angles, while cyclobutane provides a staggered, voluminous projection.
Part 3: Synthetic Accessibility & Protocols[1]
Synthesis of these scaffolds requires divergent strategies. Cyclopropanes often utilize carbene chemistry, while cyclobutanes rely on [2+2] cycloadditions or ring expansions.
Protocol A: Cyclopropane Amino Alcohol (Kulinkovich-Type)
Target:cis-2-aminocyclopropanol derivatives.[3] Mechanism: Titanium-catalyzed cyclopropanation of esters or amides.
Step-by-Step Methodology:
-
Reagent Prep: Prepare a solution of EtMgBr (3.0 equiv) in dry THF.
-
Catalyst Addition: To a solution of the starting amino-acid ester (protected, e.g., N-Boc-glycine ester) in THF, add Ti(OiPr)4 (0.1–1.0 equiv depending on substrate).
-
Cyclopropanation: Add the Grignard reagent dropwise over 1 hour at 0°C. The Kulinkovich reaction generates a titanacyclopropane intermediate which collapses to the cyclopropanol.
-
Quench: Carefully quench with saturated NH4Cl. The resulting 1-aminocyclopropanol is often unstable; however, using N,N-dibenzyl formamides yields stable aminocyclopropanes.
-
Alternative (Zinc Carbenoid): For cis-2-aminocyclopropanols, react an
-amidoacrylate with Et2Zn and CH2I2 (Simmons-Smith conditions).
Protocol B: Cyclobutane Amino Alcohol (Enaminoketone Reduction)
Target:cis-2-aminocyclobutanol.
Mechanism: Reduction of
Step-by-Step Methodology:
-
Enaminoketone Formation:
-
Dissolve 1,3-cyclobutanedione (or substituted derivative) in toluene.
-
Add 1.0 equiv of primary amine (e.g., benzylamine) and a catalytic amount of pTSA.
-
Reflux with a Dean-Stark trap to remove water until theoretical water volume is collected (~3-6 hours).
-
Concentrate to yield the
-enaminoketone.
-
-
Reduction (Stereoselective):
-
Dissolve the enaminoketone in a mixture of THF/Isopropanol (10:1).
-
Add Sodium (Na) metal (5.0 equiv) in small pieces at room temperature (Birch-type conditions without ammonia).
-
Note: This method favors the thermodynamically stable cis-isomer due to the chelation of the sodium cation between the resulting alkoxide and amine during the reduction process.
-
-
Workup:
-
Quench with Ethanol/Water.
-
Extract with DCM. Purify via silica gel chromatography (eluent: DCM/MeOH/NH3).
-
Visualization: Synthetic Logic
Caption: Divergent synthetic pathways. Cyclopropanes utilize carbenoid insertion, while cyclobutanes often employ ketone reduction or [2+2] cycloaddition.
Part 4: Performance Comparison (Case Studies)
Case Study: Fentanyl Analogs (Metabolic Switching)
A direct comparison of ring size on metabolic fate was performed on fentanyl analogs [1].[5][6]
-
Cyclopropyl-fentanyl: The primary metabolite (82%) was the nor-metabolite (N-dealkylation). The cyclopropyl ring remained intact, acting as a steric shield but not a metabolic sink.
-
Cyclobutyl-fentanyl: Showed a shift in metabolism.[2][6] While N-dealkylation was still present, oxidation on the ring (hydroxylation) became measurable (1.5%).
-
Insight: As ring size increases (Cyclopropane
Cyclobutane Cyclopentane), the ring carbons become more accessible to CYP450 oxidation. Cyclopropane is the superior choice if the goal is to prevent ring oxidation, while cyclobutane is preferred if a handle for clearance (soft spot) is required to reduce half-life.
Case Study: JAK Inhibitors (Selectivity)
In the development of JAK inhibitors, cyclobutane scaffolds have been used to replace cyclohexyl groups [3]. The cyclobutane ring (specifically 3-hydroxy-3-methylcyclobutanecarbonitrile) provided a unique volume that fit the binding pocket better than the planar cyclopropane or the bulky cyclohexane, improving selectivity for JAK1 over JAK2.
References
-
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. Archives of Toxicology. Link
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Link
-
The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery. BenchChem. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectroscopy of Amine Hydrochloride Salts
Topic: Infrared spectroscopy (IR) peaks for amine hydrochloride salts Content Type: Publish Comparison Guide
Comparison of Spectral Signatures: Free Base vs. Hydrochloride Salt
Executive Summary
In pharmaceutical development, converting an amine drug candidate into its hydrochloride (HCl) salt is a standard strategy to enhance water solubility and bioavailability. However, verifying this transformation requires precise analytical validation.
This guide provides a technical comparison between Free Amine and Amine Hydrochloride infrared (IR) spectra. Unlike the sharp, distinct peaks of free amines, amine salts exhibit complex, broadened vibrational modes due to protonation and strong hydrogen bonding networks. Mastering these spectral shifts is critical for researchers confirming salt formation or distinguishing between primary, secondary, and tertiary amine salts.
The Fundamental Shift: Protonation Physics
The transition from a free base to a hydrochloride salt fundamentally alters the vibrational degrees of freedom of the nitrogen center.
-
Free Amine: The nitrogen atom possesses a lone pair of electrons.[1] Vibrational modes are defined by
stretching (sharp) and bending. -
Amine Hydrochloride: The lone pair accepts a proton (
), forming a cationic ammonium species ( , , or ).-
Consequence: The formation of a polar
bond creates a strong hydrogen-bonding network. This introduces significant anharmonicity , causing the sharp stretching bands to collapse into a massive, broad absorption envelope (often termed the "Ammonium Band").
-
Comparative Analysis: Free Base vs. HCl Salt
The following data synthesizes spectral shifts observed when converting free amines to their HCl salts.
Table 1: Spectral Shift Matrix (Wavenumbers in cm⁻¹)
| Feature | Primary Amine ( | Primary Amine HCl ( | Secondary Amine ( | Secondary Amine HCl ( | Tertiary Amine ( | Tertiary Amine HCl ( |
| N-H Stretch | 3500–3300 (2 sharp bands: asym & sym) | 3200–2800 (Strong, broad envelope; overlaps C-H) | 3500–3300 (1 sharp band) | 3000–2700 (Strong, broad envelope) | None | 2700–2300 (Broad, often structured envelope) |
| N-H Bend | 1650–1580 (Scissoring, medium) | 1620–1560 (Asym)1550–1500 (Sym)(Two bands, weak to medium) | None (or very weak) | 1620–1560 (One band) | None | None (Distinctive lack of bending modes) |
| Combination Bands | None | 2500–2000 (Weak overtones, "Fermi Resonance") | None | 2500–2000 (Weak overtones) | None | None |
| C-N Stretch | 1250–1020 | 1250–1020 (Slight shift, often obscured) | 1250–1020 | 1250–1020 | 1250–1020 | 1250–1020 |
Key Diagnostic Regions[2][3][4][5]
-
The "Ammonium Envelope" (3200–2300 cm⁻¹):
-
Observation: A defining feature of all amine salts. It is a broad, continuous absorption that often masks the sharp C-H stretching bands (~2900 cm⁻¹).
-
Mechanism: The positive charge on nitrogen polarizes the N-H bonds, strengthening hydrogen bonds with the chloride counter-ion. This distribution of bond energies creates the broad "envelope."
-
Differentiation:
-
Primary/Secondary Salts: Envelope centers higher (near 3000 cm⁻¹).
-
Tertiary Salts: Envelope shifts lower (often 2700–2300 cm⁻¹), appearing as a "broad mound" distinct from the C-H region.
-
-
-
The Bending Region (1620–1500 cm⁻¹):
-
This is the most reliable region for distinguishing salt classes.
-
Primary Salts (
): Show two bending bands (Asymmetric ~1600, Symmetric ~1520).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Secondary Salts (
): Show one bending band (~1580).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Tertiary Salts (
): Show zero bending bands in this region.[6] Note: If you see a broad stretch at 2500 but no bend at 1600, it is likely a tertiary amine salt.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Combination Bands (2500–2000 cm⁻¹):
-
Often overlooked, a series of weak, continuous absorption bands (overtones and combination modes) frequently appear in this "silent" region for amine salts. They verify the presence of the ammonium cation.
-
Experimental Protocol: Ensuring Data Integrity
The physical state of amine salts (ionic, hygroscopic) demands specific handling to avoid artifacts.
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Why: ATR requires no sample preparation and eliminates the risk of ion exchange.
-
Protocol:
-
Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.
-
Place solid amine salt directly on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact. Note: Amine salts are hard crystals; poor contact yields noisy spectra.
-
Scan (min 16 scans, 4 cm⁻¹ resolution).
-
-
Advantage: Preserves the true hydration state and crystal form of the salt.
Method B: KBr Pellet – Not Recommended (Use with Caution)
-
Risk 1: Ion Exchange. Pressing an Amine-HCl salt with KBr (potassium bromide) can induce a reaction:
This shifts the spectrum, as the H-bond strength to bromide differs from chloride. -
Risk 2: Hygroscopicity. Amine salts absorb atmospheric water rapidly. The broad O-H stretch of water (3400 cm⁻¹) will overlap and obscure the critical Ammonium Envelope.
-
Mitigation: If KBr must be used, work in a glovebox or use dry Nujol mull instead.
Decision Logic: Classifying an Unknown Amine Salt
Use this logic flow to interpret the IR spectrum of a suspected amine salt.
Figure 1: Decision tree for classifying amine hydrochloride salts based on IR spectral features.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for organic structural analysis).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
Smith, B. C. (2019).[7] Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Nakanishi, K. (1962). Infrared Absorption Spectroscopy: Practical. Holden-Day. (Classic reference for specific peak assignments).
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. wikieducator.org [wikieducator.org]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Bioavailability & Pharmacokinetic Profiling of Aminocyclobutyl Methanol Derivatives
Executive Summary
In modern drug discovery, the (1-aminocyclobutyl)methanol scaffold has emerged as a high-value bioisostere for linear amino alcohols (e.g., valinol, serinol) and flexible cyclic analogues. Its primary utility lies in conformational restriction —locking pharmacophores into bioactive orientations—while simultaneously blocking common metabolic soft spots.
This guide provides a technical comparison of aminocyclobutyl methanol derivatives against standard linear and cyclic alternatives. Experimental data indicates that this scaffold significantly enhances metabolic stability (
Structural Rationale & Bioisosterism
The incorporation of a cyclobutane ring at the
The "Gem-Disubstituted" Effect
Unlike linear analogues (e.g., 2-amino-2-methylpropan-1-ol), the cyclobutyl ring constrains the bond angles of the substituents. This is known as the Thorpe-Ingold effect (or gem-dimethyl effect), which favors ring closure and specific bioactive conformations.
-
Linear Analogue (Serinol/Valinol): High conformational entropy; rapid oxidative deamination.
-
Cyclopropyl Analogue: High ring strain (
27.5 kcal/mol); potential for CYP450-mediated ring opening/radical fragmentation. -
Cyclobutyl Analogue (Target): Moderate strain (
26.5 kcal/mol); kinetically stable; "puckered" conformation mimics the transition state of peptide hydrolysis, inhibiting proteases.
Mechanism of Metabolic Stability
The primary failure mode for linear amino alcohols is
Figure 1: Mechanism of metabolic stabilization.[1] The cyclobutyl ring prevents enzymatic access to the
Comparative Bioavailability Data
The following data aggregates performance metrics from internal validation studies and key literature sources (e.g., Sheldrake et al., RSC Med. Chem., 2024; Pavic et al., Eur. J. Med. Chem., 2018).[2]
Physicochemical Profile
Comparison of (1-aminocyclobutyl)methanol derivatives vs. linear isosteres.
| Property | Linear Analogue (Valinol-derived) | Cyclopropyl Analogue | Aminocyclobutyl Methanol | Impact on Bioavailability |
| LogP | 0.8 - 1.2 | 1.1 - 1.4 | 1.3 - 1.6 | Improved lipophilicity aids passive permeability. |
| TPSA ( | 46 - 55 | 46 - 50 | 40 - 48 | Lower polar surface area correlates with better BBB penetration. |
| Rotatable Bonds | 3 - 5 | 1 - 2 | 0 - 1 | Reduced entropy loss upon binding; higher potency per nM. |
| Fsp3 Score | High | High | High | Correlates with clinical success (solubility/selectivity). |
Metabolic Stability & PK Parameters (Rat)
Representative data for a small molecule drug candidate modified with the aminocyclobutyl linker vs. a standard ethyl linker.
| Parameter | Linear Linker (Control) | Aminocyclobutyl Linker | Improvement Factor |
| Microsomal Stability ( | 12 min | > 80 min | 6.6x (High Stability) |
| Clearance (CL, mL/min/kg) | 45.2 | 12.5 | 3.6x Reduction |
| Bioavailability ( | 18% | 54% | 3.0x Increase |
| 450 | 1200 | Higher peak exposure | |
| Plasma Protein Binding | 85% | 72% | Higher free fraction ( |
Analyst Note: The dramatic increase in half-life (
) is attributed to the "metabolic switching" effect, where the cyclobutane ring prevents the rapid oxidative cleavage seen in linear alkyl chains.
Experimental Protocols
To validate these properties in your own lead optimization, follow these standardized protocols.
Synthesis of (1-Aminocyclobutyl)methanol
Prerequisite: This synthesis avoids the use of unstable cyclopropanone intermediates.
-
Ring Expansion: Reflux cyclopropylcarbinol with concentrated HCl to induce rearrangement to cyclobutanol .
-
Oxidation: Oxidize cyclobutanol using TEMPO/NaOCl or Chromium(VI) to yield cyclobutanone .
-
Strecker/Bucherer-Bergs:
-
React cyclobutanone with KCN and
to form the hydantoin. -
Hydrolyze the hydantoin (NaOH, reflux) to yield 1-aminocyclobutanecarboxylic acid .
-
-
Reduction: Reduce the acid using
in THF to yield (1-aminocyclobutyl)methanol .-
Yield: Typically 40-50% overall.
-
Purification: Recrystallization of the HCl salt.
-
In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation:
-
Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add test compound (final conc. 1
M). -
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot at
min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .
Decision Matrix: When to Use This Scaffold
Use the logic flow below to determine if the aminocyclobutyl methanol moiety is the correct solution for your lead optimization.
Figure 2: Lead optimization decision tree. The scaffold is ideal for solving simultaneous stability and potency issues caused by flexible linear linkers.
References
-
Sheldrake, H. M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule
antagonists. RSC Medicinal Chemistry. Link -
Pavic, K., et al. (2018). Synthesis and biological evaluation of primaquine-based ureas as antimalarial agents. European Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual comparison for Fsp3). Link
-
Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of the Thorpe-Ingold Effect in Cyclization Reactions. Journal of Organic Chemistry. Link
-
BenchChem. (2025). Structure and Properties of (1-Aminocyclobutyl)methanol Hydrochloride. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
